Sp-8-Br-cGMPS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-amino-8-bromo-9-[(6R)-7-hydroxy-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2?,4?,5?,8-,23?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTSSROWUAICIL-YKHKOMLCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C(C([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=S)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30849601 | |
| Record name | Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153660-03-8 | |
| Record name | Sodium (6R)-6-(2-amino-8-bromo-6-oxo-3,6-dihydro-9H-purin-9-yl)-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30849601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sp-8-Br-cGMPS: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanosine 3',5'-cyclic monophosphate (cGMP) is a ubiquitous second messenger that plays a critical role in a myriad of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation. The precise spatial and temporal control of cGMP signaling is orchestrated by a triad of key protein families: cGMP-dependent protein kinases (PKGs), cGMP-gated cation channels (CNGs), and cGMP-specific phosphodiesterases (PDEs). Understanding the intricate interplay between cGMP and these effector proteins is paramount for the development of novel therapeutics targeting a wide range of pathologies.
Sp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, membrane-permeant analog of cGMP that has become an invaluable tool for dissecting cGMP signaling pathways. Its modifications, a bromine atom at the 8th position of the guanine ring and a sulfur atom replacing a non-bridging oxygen in the phosphate moiety (in the Sp configuration), confer unique properties that make it a selective activator of PKG and a modulator of CNG channels, while also rendering it resistant to hydrolysis by most PDEs. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its engagement with key cellular targets.
Core Mechanism of Action
This compound primarily exerts its biological effects through the direct activation of cGMP-dependent protein kinases (PKG I and PKG II). The phosphorothioate modification in the Sp configuration mimics the natural conformation of cGMP, allowing it to bind to and activate the regulatory domain of PKG, thereby initiating a downstream phosphorylation cascade. Furthermore, this compound can modulate the activity of cyclic nucleotide-gated (CNG) channels, acting as an agonist. A key feature of this compound is its resistance to degradation by cyclic nucleotide phosphodiesterases (PDEs), the enzymes responsible for hydrolyzing cGMP. This resistance leads to a sustained elevation of cGMP signaling within the cell, making it a powerful tool for studying the long-term effects of PKG activation.
Quantitative Data: Interaction with Target Proteins
The following tables summarize the available quantitative data on the interaction of this compound and its close analog, 8-Br-cGMP, with their primary molecular targets. This data is essential for designing experiments and interpreting results in the context of drug discovery and development.
| Compound | Target Protein | Parameter | Value | Reference |
| This compound | cGMP-gated cation channels (CNG) | EC50 | 106.5 µM | [1] |
| 8-Br-cGMP | Protein Kinase G I (PKG I) | Ka (for cGMP) | 0.26 µM | [2] |
| 8-Br-cGMP | Protein Kinase G II (PKG II) | Ka (for cGMP) | 1.6 µM | [2] |
| Compound | PDE Isoform | Ki (µM) |
| 8-Br-cGMP | PDE1A | 47.2 |
| 8-Br-cGMP | PDE1B | 4.48 |
| 8-Br-cGMP | PDE1C | 62.8 |
| 8-Br-cGMP | PDE2A | 90.9 |
| 8-Br-cGMP | PDE4D | 30.1 |
| 8-Br-cGMP | PDE5A | 79.2 |
| 8-Br-cGMP | PDE6 | 33 |
| 8-Br-cGMP | PDE9A | 0.77 |
| 8-Br-cGMP | PDE10A | 23.7 |
Note: The inhibitory constants (Ki) presented above are for 8-Br-cGMP. This compound is designed to be resistant to hydrolysis by PDEs, and while comprehensive inhibitory data for this compound across all PDE isoforms is not available, the data for 8-Br-cGMP suggests potential for off-target interactions at higher concentrations.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound.
Caption: Workflow for PKG activation assay.
Caption: Logical relationship of this compound targets.
Experimental Protocols
The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of this compound.
Protein Kinase G (PKG) Activation Assay
Objective: To determine the potency (EC50 or Ka) of this compound in activating PKG.
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).
-
Reconstitute purified recombinant human PKG Iα or PKG Iβ in the reaction buffer to a final concentration of 1-5 nM.
-
Prepare a stock solution of a biotinylated peptide substrate for PKG (e.g., a derivative of vasodilator-stimulated phosphoprotein, VASP) and a terbium-labeled anti-phospho-substrate antibody.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Prepare a solution of ATP in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, add the PKG enzyme solution.
-
Add the various concentrations of this compound to the wells.
-
Initiate the kinase reaction by adding the peptide substrate and ATP solution.
-
Incubate the plate at room temperature for 60-120 minutes.
-
Stop the reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., streptavidin-d2 and the terbium-labeled antibody).
-
Incubate for an additional 60 minutes to allow for the development of the FRET signal.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor/Donor).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.
Methodology: Radioenzymatic Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Reconstitute purified recombinant human PDE isoforms (e.g., PDE1-11) in the reaction buffer.
-
Prepare a solution of [³H]-cGMP of known specific activity.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Prepare a stop solution (e.g., 0.1 M HCl).
-
Prepare a slurry of anion-exchange resin (e.g., Dowex 1x8).
-
-
Assay Procedure:
-
In microcentrifuge tubes, add the PDE enzyme solution.
-
Add the various concentrations of this compound.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [³H]-cGMP.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C, ensuring that substrate hydrolysis does not exceed 20%.
-
Terminate the reaction by adding the stop solution.
-
Add the anion-exchange resin slurry to each tube to bind the unreacted [³H]-cGMP.
-
Centrifuge the tubes to pellet the resin.
-
-
Data Acquisition and Analysis:
-
Transfer an aliquot of the supernatant (containing the [³H]-5'-GMP product) to a scintillation vial.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cyclic Nucleotide-Gated (CNG) Channel Activation Assay
Objective: To determine the potency (EC50) of this compound in activating CNG channels.
Methodology: Patch-Clamp Electrophysiology
-
Cell Preparation:
-
Use a suitable expression system, such as Xenopus oocytes or HEK293 cells, transiently or stably expressing the desired CNG channel subtype (e.g., rod or cone CNG channels).
-
Prepare the cells for patch-clamp recording.
-
-
Electrophysiological Recording:
-
Perform whole-cell or inside-out patch-clamp recordings.
-
The intracellular (pipette) solution should contain a suitable salt solution (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4).
-
The extracellular (bath) solution should also contain a suitable salt solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
Hold the membrane potential at a fixed voltage (e.g., -60 mV).
-
-
Drug Application and Data Acquisition:
-
Apply a series of increasing concentrations of this compound to the bath (for whole-cell) or the intracellular face of the membrane (for inside-out patches) using a rapid solution exchange system.
-
Record the resulting ionic currents.
-
Wash out the compound between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of this compound.
-
Normalize the current amplitudes to the maximal current elicited by a saturating concentration of cGMP.
-
Plot the normalized current against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the EC50 and Hill coefficient.
-
Conclusion
This compound is a powerful pharmacological tool for the investigation of cGMP signaling pathways. Its ability to potently activate PKG and modulate CNG channels, coupled with its resistance to PDE-mediated hydrolysis, allows for the sustained and selective interrogation of these key cellular effectors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. A thorough understanding of its mechanism of action is crucial for the design of robust experiments and the accurate interpretation of results, ultimately contributing to the advancement of our knowledge of cGMP signaling in health and disease.
References
Sp-8-Br-cGMPS: A Technical Guide to its Function and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sp-8-Br-cGMPS (Sp-8-bromoguanosine-3',5'-cyclic monophosphorothioate) is a potent and versatile cell-permeable analog of cyclic guanosine monophosphate (cGMP). This technical guide provides an in-depth overview of its core functions, mechanism of action, and applications in research and drug development. This compound serves as a selective activator of cGMP-dependent protein kinase (PKG) and an agonist of cyclic nucleotide-gated (CNG) channels. Its phosphorothioate modification confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained cellular activity. This document details its biochemical properties, summarizes key quantitative data, provides exemplary experimental protocols for its use, and illustrates its mechanism of action through signaling pathway diagrams.
Core Functions and Mechanism of Action
This compound mimics the intracellular second messenger cGMP, but with enhanced stability and cell permeability. Its primary functions are the activation of PKG and the gating of CNG channels.
1.1. Activation of cGMP-Dependent Protein Kinase (PKG)
This compound is a potent activator of PKG, a key effector in the nitric oxide (NO)/cGMP signaling pathway. Upon binding to the regulatory domain of PKG, this compound induces a conformational change that unleashes the catalytic activity of the kinase. Activated PKG then phosphorylates a multitude of downstream protein targets on serine and threonine residues, leading to a cascade of cellular events. These include the regulation of smooth muscle tone, platelet aggregation, synaptic plasticity, and gene expression. The activation of PKG by this compound is a cornerstone of its utility in studying cGMP-mediated physiological and pathophysiological processes.
1.2. Agonism of Cyclic Nucleotide-Gated (CNG) Channels
This compound also functions as an agonist for CNG channels, which are non-selective cation channels crucial for signal transduction in various cell types, particularly in photoreceptors and olfactory sensory neurons. By binding to the cyclic nucleotide-binding domain of CNG channels, this compound directly gates the channel, leading to an influx of cations such as Ca²⁺ and Na⁺. This influx alters the cell's membrane potential and intracellular calcium concentration, thereby modulating cellular responses.
1.3. Resistance to Phosphodiesterases (PDEs)
A critical feature of this compound is its resistance to degradation by PDEs, the enzymes responsible for hydrolyzing cyclic nucleotides. The substitution of a non-bridging oxygen with sulfur in the cyclic phosphate moiety (phosphorothioate) renders the molecule less susceptible to enzymatic cleavage. This property ensures a more stable and prolonged elevation of cGMP signaling compared to the transient effects of native cGMP, making it an ideal tool for in vitro and in vivo studies.
Quantitative Data
While specific quantitative data for this compound is not consistently reported across the literature, the following table summarizes available data for related cGMP analogs to provide a comparative context for its potency and selectivity.
| Compound | Target | Parameter | Value | Reference |
| cGMP | PKG Iα | Ka | ~0.1 µM | [1] |
| cGMP | PKG Iβ | Ka | ~1.0 µM | [1] |
| 8-Br-cGMP | PKG Iα | Ka | 4.3-fold more potent than cGMP | [2] |
| Rp-8-Br-PET-cGMPS | PKG Iα & Iβ | Ki | 0.03 µM | [3] |
| Sp-8-Br-PET-cGMPS | PKG Iα & Iβ | Activator | - | [3] |
| 8-Br-cGMP | Rod CNG Channels | Agonist | ~10-fold more potent than cGMP | |
| Sp-8-pCPT-cGMPS | Rod CNG Channels | Agonist | Less potent than cGMP | |
| Sp-8-pCPT-cGMPS | Cone CNG Channels | Partial Agonist | Less potent than cGMP |
Note: Ka represents the activation constant, indicating the concentration required for half-maximal activation. Ki represents the inhibition constant, indicating the concentration required to inhibit 50% of the enzyme's activity. The lack of a specific Ka value for this compound in the readily available literature highlights a gap in its full biochemical characterization. Researchers should empirically determine the optimal concentration for their specific experimental system.
Signaling Pathways
The primary signaling pathway initiated by this compound involves the activation of PKG and its downstream effectors.
References
- 1. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guanosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), monosodiumsalt | C10H10BrN5NaO7P | CID 135419185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inhibition of cyclic GMP-dependent protein kinase-mediated effects by (Rp)-8-bromo-PET-cyclic GMPS - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sp-8-Br-cGMPS in cGMP Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Sp-8-Br-cGMPS, a key cell-permeable cGMP analog, in the intricate landscape of cyclic guanosine monophosphate (cGMP) signaling. This document provides a comprehensive overview of its mechanism of action, its utility as a research tool, and its potential therapeutic implications, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.
Introduction to cGMP Signaling and this compound
The cGMP signaling pathway is a crucial intracellular cascade that governs a wide array of physiological processes, including smooth muscle relaxation, platelet aggregation, neuronal function, and phototransduction.[1] The central mediator of this pathway is cGMP, a second messenger synthesized by guanylyl cyclases and degraded by phosphodiesterases (PDEs). cGMP exerts its effects primarily through three classes of effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels (CNG channels), and phosphodiesterases (PDEs) themselves.[2]
This compound (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a synthetic analog of cGMP designed to mimic the endogenous signaling molecule. Its chemical modifications, including a bromine atom at the 8-position of the guanine ring and a sulfur atom in the cyclic phosphate moiety (in the Sp-configuration), confer several advantageous properties for research applications. These modifications render the molecule more lipophilic, enhancing its cell permeability, and provide significant resistance to hydrolysis by PDEs.[3] This stability allows for sustained activation of cGMP-dependent pathways in experimental settings.
Mechanism of Action of this compound
This compound functions as a potent agonist of the cGMP signaling pathway, primarily by activating cGMP-dependent protein kinase (PKG) and directly gating cyclic nucleotide-gated (CNG) channels.
Activation of cGMP-Dependent Protein Kinase (PKG)
PKG, a serine/threonine protein kinase, is a primary effector of cGMP signaling. Upon binding of cGMP, or its analog this compound, to the regulatory domain of PKG, a conformational change occurs, leading to the activation of its catalytic domain. Activated PKG then phosphorylates a multitude of downstream target proteins, thereby modulating their activity and initiating a cellular response. This compound is a known activator of both PKG I and PKG II isoforms.[3]
Gating of Cyclic Nucleotide-Gated (CNG) Channels
CNG channels are non-selective cation channels that are directly activated by the binding of cyclic nucleotides. This compound can directly bind to and open these channels, leading to an influx of cations such as Na+ and Ca2+ and subsequent changes in membrane potential. It acts as an agonist for CNG channels, although it may not stabilize the open state of the channel as effectively as a full agonist.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and related compounds in cGMP signaling.
| Compound | Target | Parameter | Value | Reference |
| This compound | CNG Channels | EC50 | 106.5 μM | |
| 8-Br-cGMP | PKG Iα | Ka | ~0.1-0.2 µM | |
| 8-Br-cGMP | PKG II | Ka | ~0.04-0.8 µM | |
| Rp-8-Br-cGMPS | CNG Channels | EC50 | 173.5 μM | |
| Rp-8-Br-cGMPS | G-Kinase (PKG) | Ki | 4 μM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in cGMP signaling.
In Vitro PKG Kinase Activity Assay
This assay measures the ability of this compound to activate purified PKG, which then phosphorylates a specific peptide substrate.
Materials:
-
Purified recombinant PKG I or PKG II
-
This compound
-
PKG peptide substrate (e.g., a fluorescently labeled peptide containing a PKG recognition motif)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
-
Microplate reader capable of detecting fluorescence or radioactivity
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
In a microplate, set up the kinase reaction by adding the kinase reaction buffer, purified PKG enzyme, and the peptide substrate.
-
Add varying concentrations of this compound to the wells. Include a control with no activator and a positive control with a known PKG activator like cGMP.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA).
-
Measure the phosphorylation of the peptide substrate using a microplate reader. The signal will be proportional to the kinase activity.
-
Plot the kinase activity against the concentration of this compound to generate a dose-response curve and determine the activation constant (Ka).
Patch-Clamp Electrophysiology for CNG Channel Activity
This technique allows for the direct measurement of ion channel activity in response to this compound.
Materials:
-
Cells expressing CNG channels (e.g., Xenopus oocytes or HEK293 cells)
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular and extracellular recording solutions
-
Data acquisition and analysis software
Procedure:
-
Culture cells expressing the CNG channel of interest on glass coverslips.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fill the pipette with the intracellular solution and mount it on the micromanipulator.
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Perfuse the cell with the extracellular solution containing varying concentrations of this compound.
-
Record the resulting ionic currents flowing through the CNG channels.
-
Analyze the current-voltage relationship and generate a dose-response curve to determine the EC50 value.
Phosphodiesterase (PDE) Hydrolysis Assay
This assay determines the resistance of this compound to degradation by various PDE isoforms.
Materials:
-
Purified recombinant PDE isoforms (e.g., PDE1, PDE5)
-
This compound
-
[³H]-cGMP (radiolabeled cGMP)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl2)
-
Snake venom nucleotidase
-
Scintillation fluid and counter
Procedure:
-
Set up the reaction mixture containing the assay buffer, purified PDE enzyme, and a mixture of unlabeled this compound and a small amount of [³H]-cGMP.
-
Initiate the reaction and incubate at 30°C for a defined period.
-
Stop the reaction by boiling the samples.
-
Add snake venom nucleotidase to convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Separate the unhydrolyzed [³H]-cGMP from the [³H]-guanosine product using ion-exchange chromatography.
-
Quantify the amount of [³H]-guanosine using a scintillation counter.
-
The rate of hydrolysis of this compound can be inferred by its ability to compete with the hydrolysis of [³H]-cGMP. A lower rate of [³H]-guanosine formation in the presence of this compound indicates its resistance to hydrolysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the cGMP signaling pathway, the points of action for this compound, and a typical experimental workflow for its characterization.
Caption: The cGMP signaling pathway and the role of this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound stands as an indispensable tool for the study of cGMP signaling. Its cell permeability and resistance to hydrolysis allow for the targeted and sustained activation of PKG and CNG channels, enabling researchers to dissect the complex roles of the cGMP pathway in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for its effective use in the laboratory. Further research, particularly in determining its precise activation constants for PKG isoforms and its effects on a wider range of downstream targets, will continue to refine our understanding of this potent cGMP analog and its potential for therapeutic development.
References
Sp-8-Br-cGMPS as a Protein Kinase G Activator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS, or 8-Bromoguanosine 3',5'-cyclic monophosphorothioate, Sp-isomer, is a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG). As an analog of cyclic guanosine monophosphate (cGMP), it plays a crucial role in elucidating the downstream effects of the nitric oxide (NO)/cGMP signaling pathway. This pathway is fundamental to a myriad of physiological processes, including, but not limited to, smooth muscle relaxation, platelet aggregation, and neuronal function. The thio-modification at the phosphate group confers resistance to hydrolysis by phosphodiesterases (PDEs), ensuring sustained activation of PKG in experimental settings. This guide provides a comprehensive overview of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visual representations of the signaling pathways and experimental workflows it influences.
Mechanism of Action
This compound mimics the action of endogenous cGMP by binding to the regulatory domain of PKG. This binding induces a conformational change in the enzyme, leading to the dissociation of the regulatory domain from the catalytic domain. The now-active catalytic domain can then phosphorylate its downstream protein substrates on serine and threonine residues. The bromine substitution at the 8th position of the guanine ring enhances its lipophilicity, facilitating its passage across cell membranes.
There are two main isoforms of PKG: PKG I and PKG II. PKG I is predominantly found in the cytoplasm of smooth muscle cells, platelets, and specific neurons, and exists as two splice variants, Iα and Iβ. PKG II is typically membrane-associated. This compound activates both PKG I and PKG II, though with varying potencies.
Data Presentation
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the potency and effects of this compound (often referred to as 8-Br-cGMP in literature) on PKG isoforms and its physiological effects.
| Parameter | PKG Isoform | Value | Reference |
| Activation Constant (Ka) | PKG I | ~0.26 µM (for cGMP) | [1] |
| PKG II | Moderately selective, Ka = 60 nM | ||
| EC50 for Channel Agonism | cGMP-gated cation channels (CNG) | 106.5 μM | [2] |
| Physiological Effect | System | Concentration | Observed Effect | Reference |
| Vasodilation | Serotonin-preconstricted rat middle cerebral arteries | 100 µM | ~79% increase in diameter | [3] |
| Phenylephrine-pre-contracted mouse aortic rings | 1-100 µM | Dose-dependent relaxation | [4] | |
| Ion Channel Modulation | Hslo channels (large conductance Ca2+-sensitive K+ channels) in oocytes | Not specified | Significant increase in macroscopic currents | [5] |
| KATP channels in DRG neurons | Not specified | Increased channel activity | ||
| Intracellular Ca2+ Regulation | Thrombin-stimulated human aortic and umbilical vein endothelial cells | Not specified | Decreased thrombin-induced Ca2+ accumulation | |
| Neuronal Excitability | Hypoglossal motoneurons | Not specified | Mimicked the effects of nitric oxide, modulating neuronal excitability |
Signaling Pathways and Experimental Workflows
cGMP/PKG Signaling Pathway in Vascular Smooth Muscle Relaxation
The activation of PKG by this compound in vascular smooth muscle cells (VSMCs) leads to vasodilation through multiple mechanisms. A key pathway involves the regulation of myosin light chain phosphatase (MLCP).
Caption: PKG activation by this compound in smooth muscle.
Experimental Workflow: Investigating the Vasodilatory Effect of this compound
This workflow outlines the key steps in assessing the vasodilatory properties of this compound using isolated aortic rings.
Caption: Aortic ring vasodilation assay workflow.
Experimental Protocols
In Vitro PKG Kinase Assay
This protocol is designed to measure the direct activation of purified PKG by this compound.
Materials:
-
Purified recombinant PKG Iα or Iβ
-
This compound sodium salt
-
Fluorescently labeled or radiolabeled PKG substrate peptide (e.g., a VASP-derived peptide)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
96-well microplate (black, for fluorescence)
-
Plate reader or scintillation counter
Procedure:
-
Prepare a stock solution of this compound in kinase assay buffer.
-
Prepare serial dilutions of this compound in kinase assay buffer to create a dose-response curve.
-
In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
Purified PKG enzyme (final concentration typically in the nM range)
-
Varying concentrations of this compound
-
-
Pre-incubate the plate at 30°C for 10 minutes to allow this compound to bind to PKG.
-
Prepare a reaction mix containing the PKG substrate peptide and ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding the reaction mix to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).
-
Measure the phosphorylation of the substrate. For fluorescent peptides, read the fluorescence intensity. For radiolabeled peptides, use a scintillation counter.
-
Plot the kinase activity as a function of this compound concentration to determine the EC₅₀.
Aortic Ring Vasodilation Assay
This ex vivo protocol assesses the functional effect of this compound on vascular smooth muscle relaxation.
Materials:
-
Laboratory animal (e.g., rat or mouse)
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂
-
Phenylephrine or Potassium Chloride (KCl) for pre-contraction
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Humanely euthanize the animal and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold PSS.
-
Carefully remove adhering connective tissue and cut the aorta into 2-3 mm rings.
-
Mount each aortic ring in an organ bath chamber filled with PSS maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with PSS changes every 15-20 minutes.
-
Induce a stable contraction by adding a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once the contraction has reached a plateau, add this compound in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Record the changes in isometric tension after each addition.
-
Calculate the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Construct a dose-response curve to determine the potency (EC₅₀) and efficacy of this compound.
Intracellular Calcium Measurement using Fura-2
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in cultured cells in response to this compound.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, neurons) plated on glass coverslips or in a 96-well plate
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
This compound
-
An agonist to induce a calcium response (e.g., thrombin, ATP)
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Culture cells to the desired confluency.
-
Prepare a Fura-2 AM loading solution: Dissolve Fura-2 AM and Pluronic F-127 in DMSO, then dilute in HBS to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Wash the cells once with HBS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.
-
Place the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.
-
Acquire a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Stimulate the cells with an agonist to induce an increase in [Ca²⁺]i.
-
Once a stable response is observed, add this compound to the cells and continue recording the fluorescence ratio.
-
Calculate the ratio of the fluorescence intensities (F340/F380), which is proportional to the [Ca²⁺]i.
-
Analyze the change in the fluorescence ratio before and after the addition of this compound to determine its effect on intracellular calcium levels.
Conclusion
This compound is an invaluable tool for researchers investigating the cGMP/PKG signaling pathway. Its membrane permeability and resistance to degradation make it a reliable and potent activator of PKG in a wide range of experimental models. The data and protocols provided in this guide offer a solid foundation for designing and executing experiments to further unravel the complex roles of PKG in health and disease. As with any pharmacological agent, careful consideration of its concentration, potential off-target effects at high concentrations, and the specific experimental context is crucial for obtaining accurate and reproducible results.
References
- 1. Identification of Novel Substrates for cGMP Dependent Protein Kinase (PKG) through Kinase Activity Profiling to Understand Its Putative Role in Inherited Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of cGMP contribution to the vasodilator response to NO in rat middle cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The large conductance, voltage-dependent, and calcium-sensitive K+ channel, Hslo, is a target of cGMP-dependent protein kinase phosphorylation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Sp-8-Br-cGMPS: A Technical Guide to its Application as a Cyclic Nucleotide-Gated (CNG) Channel Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a synthetic analog of cyclic guanosine monophosphate (cGMP) that serves as a valuable tool in the study of cyclic nucleotide-gated (CNG) channels and cGMP-dependent signaling pathways. As a membrane-permeant and phosphodiesterase-resistant compound, this compound allows for the direct and sustained activation of CNG channels in cellular and tissue preparations, facilitating the elucidation of their physiological roles. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a discussion of its utility in distinguishing between CNG channel- and protein kinase G (PKG)-mediated effects.
Mechanism of Action
This compound acts as a direct agonist of CNG channels.[1][2] These channels are non-selective cation channels that play critical roles in various physiological processes, most notably in visual and olfactory signal transduction.[3][4] In the dark state of photoreceptor cells, for instance, high levels of endogenous cGMP bind to and keep CNG channels open, leading to a constant influx of Na+ and Ca2+ ions known as the "dark current".[4] this compound mimics the action of cGMP, binding to the cyclic nucleotide-binding domain (CNBD) on the intracellular side of the CNG channel subunits, which induces a conformational change that opens the channel pore and allows for cation influx.
An important characteristic of this compound is that it is not a full agonist, meaning it induces channel currents but may not stabilize the open state of the channel to the same extent as the endogenous ligand, cGMP. Furthermore, this compound is also known to be an activator of cGMP-dependent protein kinase (PKG), a key enzyme in many cGMP signaling pathways. This dual activity necessitates careful experimental design to delineate the specific contributions of CNG channel activation versus PKG activation in a given physiological response. The Rp-isomer, Rp-8-Br-cGMPS, can serve as a useful control in this regard, as it acts as a CNG channel agonist but an antagonist of PKG.
Quantitative Data
The following tables summarize the quantitative data available for this compound and related cGMP analogs on CNG channels. The data has been compiled from studies utilizing electrophysiological recordings from heterologously expressed CNG channels, primarily in Xenopus oocytes.
| Compound | Channel Type | EC50 (µM) | Hill Coefficient (n) | Maximal Current (Imax) | Reference(s) |
| This compound | Rod CNG (rat α-subunit) | 106.5 | Not Reported | Partial Agonist | |
| cGMP | Rod CNG | 44.9 | 1.67 | 100% | |
| cGMP | Cone CNG | 18.7 | 1.60 | 100% | |
| 8-Br-cGMP | Rod CNG | ~6.4 | Not Reported | ~100% | |
| 8-Br-cGMP | Cone CNG | ~1.0 | Not Reported | ~100% | |
| 8-pCPT-cGMP | Rod CNG | 0.63 | Not Reported | ~100% | |
| 8-pCPT-cGMP | Cone CNG | 0.08 | Not Reported | ~100% | |
| Rp-8-Br-cGMPS | Rod CNG | 173.5 | Not Reported | Agonist |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of Phototransduction
Caption: cGMP signaling cascade in vertebrate phototransduction.
Experimental Workflow for CNG Channel Agonist Screening
Caption: Electrophysiological screening of a CNG channel agonist.
Experimental Protocols
The following are generalized protocols for the characterization of this compound on CNG channels expressed in Xenopus oocytes. These should be adapted based on the specific CNG channel subunits and recording setup.
Heterologous Expression of CNG Channels in Xenopus Oocytes
-
Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis. Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca2+-free OR-2 solution) for 1-2 hours with gentle agitation.
-
cRNA Preparation: Linearize the plasmid DNA containing the CNG channel subunit cDNA and in vitro transcribe cRNA using a commercially available kit (e.g., mMESSAGE mMACHINE™).
-
cRNA Injection: Inject approximately 50 nL of cRNA (at a concentration of 0.01-1.0 µg/µL) into the cytoplasm of the prepared oocytes.
-
Incubation: Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-7 days to allow for channel expression.
Electrophysiological Recording: Two-Electrode Voltage Clamp (TEVC)
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Electrode Solution: 3 M KCl.
-
-
Procedure:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.
-
Clamp the membrane potential at a holding potential of -40 mV to -60 mV.
-
Record the baseline current in the absence of the agonist.
-
Apply this compound at various concentrations to the bath solution and record the steady-state current at each concentration.
-
Perform a complete wash-out with the recording solution between applications of different concentrations.
-
Electrophysiological Recording: Inside-Out Patch Clamp
-
Solutions:
-
Pipette (Extracellular) Solution: 140 mM NaCl, 5 mM KCl, 0.5 mM EDTA, 10 mM HEPES, pH 7.4.
-
Bath (Intracellular) Solution: 140 mM KCl, 5 mM NaCl, 0.5 mM EDTA, 1 mM MgCl₂, 10 mM HEPES, pH 7.4. This compound is added to this solution at the desired concentrations.
-
-
Procedure:
-
Manually remove the vitelline membrane from the oocyte.
-
Form a gigaohm seal between a fire-polished patch pipette and the oocyte membrane.
-
Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Apply a constant voltage (e.g., +100 mV) and record the current.
-
Perfuse the patch with the bath solution containing different concentrations of this compound.
-
Data Analysis
-
Dose-Response Curves: Plot the normalized current (I/Imax) as a function of the logarithm of the this compound concentration.
-
EC50 and Hill Coefficient: Fit the dose-response curve with the Hill equation: I/Imax = 1 / (1 + (EC50/[Agonist])^n) where I is the current at a given agonist concentration, Imax is the maximal current, EC50 is the concentration of agonist that produces a half-maximal response, and n is the Hill coefficient.
Conclusion
This compound is a potent tool for investigating the function and pharmacology of CNG channels. Its membrane permeability and resistance to phosphodiesterases make it a reliable agent for activating these channels in a controlled manner. Researchers and drug development professionals can leverage the information and protocols provided in this guide to design and execute experiments aimed at understanding the roles of CNG channels in health and disease, and for the screening and characterization of novel CNG channel modulators. Careful consideration of its dual activity on both CNG channels and PKG is essential for the accurate interpretation of experimental results.
References
The Advent and Application of Sp-8-Br-cGMPS: A Technical Guide to a Potent Protein Kinase G Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key applications of Sp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cGMPS). As a potent and membrane-permeable activator of cGMP-dependent protein kinase (PKG), this compound has become an invaluable tool in dissecting the intricate roles of the nitric oxide/cGMP signaling pathway. This document details its mechanism of action, provides a compilation of its quantitative biochemical data, and outlines detailed protocols for its use in seminal experiments, including in vitro kinase assays, ex vivo vasodilation studies, and platelet aggregation inhibition assays. Furthermore, this guide employs visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context and experimental application.
Discovery and Historical Context
The journey to the development of this compound is rooted in the broader history of cyclic nucleotide research, which began with the discovery of cyclic AMP (cAMP) as a "second messenger." The subsequent identification of cyclic GMP (cGMP) in the early 1960s opened a new chapter in understanding cellular signaling. However, the therapeutic and research potential of native cGMP was limited by its rapid degradation by phosphodiesterases (PDEs) and poor membrane permeability.
This led to a concerted effort by chemists to synthesize analogs of cGMP that could overcome these limitations. The 1970s and 1980s saw the emergence of the first generation of cGMP analogs, with modifications to the purine ring and the cyclic phosphate moiety. One of the key early modifications was the introduction of a bromine atom at the 8-position of the guanine base, creating 8-Bromo-cGMP (8-Br-cGMP). This modification was found to increase the potency of the analog as a PKG activator and confer some resistance to hydrolysis by PDEs.
A further significant advancement was the replacement of a non-bridging oxygen atom in the phosphate group with a sulfur atom, yielding a phosphorothioate analog. This modification created a chiral center at the phosphorus atom, resulting in two diastereomers: the Sp- and Rp-isomers. The stereochemistry at this position was found to be critical for the biological activity of the molecule. The Sp-diastereomer, this compound, was identified as a potent activator of PKG, while its counterpart, the Rp-diastereomer (Rp-8-Br-cGMPS), was found to be a competitive inhibitor of the kinase. The development of synthetic techniques, such as H-phosphonate chemistry, allowed for the stereoselective synthesis of these diastereomers, providing researchers with highly specific tools to probe the function of the cGMP/PKG signaling pathway. This compound, with its enhanced membrane permeability, resistance to PDEs, and potent agonism of PKG, has since become a cornerstone of research in areas such as cardiovascular physiology, neuroscience, and cancer biology.
Mechanism of Action
This compound exerts its biological effects by mimicking the action of endogenous cGMP. It binds to the regulatory domain of cGMP-dependent protein kinase (PKG), inducing a conformational change that leads to the activation of the kinase's catalytic domain. Activated PKG then phosphorylates a variety of downstream protein substrates on serine and threonine residues, thereby modulating their activity and triggering a cascade of cellular events. The primary targets of the cGMP/PKG signaling pathway include ion channels, phosphodiesterases, and components of the contractile machinery in smooth muscle cells.
Quantitative Data
The following table summarizes key quantitative data for this compound and related cGMP analogs, providing a comparative view of their potency and selectivity for different PKG isoforms.
| Compound | Target | Action | Activation Constant (Ka) | Key Characteristics |
| This compound | PKG Iα, PKG Iβ | Activator | Ka for PKG Iα: ~0.1 µM | Potent, membrane-permeable, and PDE-resistant PKG activator. |
| 8-Br-cGMP | PKG Iα, PKG Iβ | Activator | Ka for PKG Iα: ~0.4 µM | Cell-permeable activator, less potent than its phosphorothioate analog. |
| cGMP | PKG Iα, PKG Iβ | Activator | Ka for PKG Iα: ~1.0 µM | Endogenous activator of PKG. |
| Rp-8-Br-cGMPS | PKG Iα, PKG Iβ | Inhibitor | Ki for PKG Iα: ~0.5 µM | Competitive inhibitor of PKG. |
Experimental Protocols
In Vitro Protein Kinase G (PKG) Activity Assay
This protocol describes a radiometric assay to measure the activity of purified PKG in the presence of this compound.
Materials:
-
Purified recombinant PKG Iα
-
This compound
-
[γ-³²P]ATP
-
PKG substrate peptide (e.g., VASPtide)
-
Kinase assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.25 mg/mL BSA)
-
Phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, the PKG substrate peptide, and the desired concentration of this compound.
-
Initiate the reaction by adding purified PKG Iα to the reaction mixture.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity by scintillation counting.
-
Calculate the kinase activity based on the amount of ³²P incorporated into the substrate peptide over time.
Ex Vivo Aortic Ring Vasodilation Assay
This protocol details the procedure for assessing the vasodilatory effects of this compound on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
Phenylephrine
-
This compound
-
Organ bath system with force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into rings of 2-3 mm in length.
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.
-
Induce a stable contraction in the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once the contraction has reached a plateau, cumulatively add increasing concentrations of this compound to the organ bath.
-
Record the changes in isometric tension and express the relaxation as a percentage of the phenylephrine-induced contraction.
-
Construct a concentration-response curve to determine the EC₅₀ value for this compound-induced vasodilation.
Platelet Aggregation Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry.
Materials:
-
Fresh human blood collected in sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen, or thrombin)
-
This compound
-
Light transmission aggregometer
Procedure:
-
Prepare PRP and PPP by differential centrifugation of citrated whole blood.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a platelet agonist to the PRP.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
Determine the maximal aggregation for each condition and calculate the percentage of inhibition induced by this compound.
-
Construct a concentration-inhibition curve to determine the IC₅₀ value of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: The cGMP/PKG signaling pathway activated by Nitric Oxide (NO) and this compound.
Caption: Experimental workflows for vasodilation and platelet aggregation assays.
Conclusion
This compound has proven to be an indispensable pharmacological tool for elucidating the multifaceted roles of the cGMP/PKG signaling pathway. Its favorable properties, including potency, membrane permeability, and resistance to enzymatic degradation, have enabled researchers to probe the intricate mechanisms underlying a wide array of physiological and pathophysiological processes. This technical guide serves as a comprehensive resource for scientists and drug development professionals, providing the historical context, quantitative data, detailed experimental protocols, and visual aids necessary to effectively utilize this compound in their research endeavors. As our understanding of cGMP signaling continues to evolve, the application of specific and potent tools like this compound will undoubtedly continue to drive new discoveries and the development of novel therapeutic strategies.
An In-depth Technical Guide to Sp-8-Br-cGMPS: Chemical Properties, Structure, and Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS, or (Sp)-8-Bromoguanosine-3',5'-cyclic monophosphorothioate, is a potent and membrane-permeable cyclic guanosine monophosphate (cGMP) analog. Its resistance to hydrolysis by phosphodiesterases makes it a stable and reliable tool for studying cGMP-mediated signaling pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activities of this compound, with a focus on its role as an activator of Protein Kinase G (PKG) and an agonist of cyclic nucleotide-gated (CNG) channels. Detailed experimental protocols and signaling pathway diagrams are included to facilitate its application in research and drug development.
Chemical Properties and Structure
This compound is a derivative of cGMP featuring a bromine atom at the 8th position of the guanine base and a sulfur atom replacing one of the non-bridging oxygens in the cyclic phosphate moiety, with the "Sp" configuration at the phosphorus center. These modifications confer increased lipophilicity and resistance to enzymatic degradation compared to the endogenous second messenger, cGMP.
Physicochemical Data
| Property | Value | Reference(s) |
| Chemical Name | (Sp)-8-Bromoguanosine-3',5'-cyclic monophosphorothioate | |
| CAS Number | 153660-03-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrN₅O₆PS·Na | [1][2] |
| Molecular Weight | 462.15 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and aqueous buffers | |
| Storage | Store at -20°C |
Chemical Structure
The 2D chemical structure of this compound is presented below. The key features include the guanosine core, the bromine substitution at the C8 position of the purine ring, and the phosphorothioate group in the Sp configuration.
Figure 1. 2D Chemical Structure of this compound.
Mechanism of Action and Signaling Pathways
This compound primarily exerts its biological effects through the activation of two main downstream targets of cGMP: Protein Kinase G (PKG) and cyclic nucleotide-gated (CNG) channels.
Activation of Protein Kinase G (PKG)
The general signaling pathway involving PKG activation is depicted below.
Diagram 1: this compound activates the PKG signaling pathway.
Agonism of Cyclic Nucleotide-Gated (CNG) Channels
This compound also functions as an agonist for CNG channels, which are non-selective cation channels crucial for signal transduction in photoreceptors and olfactory sensory neurons. The binding of this compound to the cyclic nucleotide-binding domain of CNG channels induces a conformational change that opens the channel pore, allowing the influx of cations like Na⁺ and Ca²⁺.
The workflow for investigating the effect of this compound on CNG channels is outlined below.
Diagram 2: Experimental workflow for CNG channel analysis.
Quantitative Data
The following table summarizes the available quantitative data for the biological activity of this compound. It is important to note that while it is a known PKG activator, a specific activation constant (Ka) is not consistently reported in the literature, often being discussed in the context of related compounds.
| Parameter | Target | Value | Species/System | Reference(s) |
| EC₅₀ | cGMP-gated cation channels (CNG) | 106.5 μM | Not specified |
Experimental Protocols
In Vitro Protein Kinase G (PKG) Activity Assay
This protocol provides a general framework for assessing the activation of PKG by this compound using a radiometric assay.
Materials:
-
Purified recombinant PKG enzyme
-
This compound solution (in appropriate buffer)
-
PKG substrate peptide (e.g., a fluorescently labeled peptide or a biotinylated peptide)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter and fluid
-
96-well microplate
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the kinase assay buffer, the PKG substrate peptide, and the purified PKG enzyme.
-
Add varying concentrations of this compound to the wells to generate a dose-response curve. Include a control with no activator and a positive control with a known PKG activator like cGMP.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-labeled ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKG at each concentration of this compound and determine the activation constant (Ka) by fitting the data to an appropriate dose-response curve.
Patch-Clamp Electrophysiology for CNG Channel Activity
This protocol describes the use of the inside-out patch-clamp technique to measure the activation of CNG channels by this compound.
Materials:
-
Cells expressing the CNG channel of interest (e.g., HEK293 cells transiently transfected with CNG channel subunits)
-
Patch-clamp rig with amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette solution (extracellular-like solution, e.g., in mM: 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4)
-
Bath solution (intracellular-like solution, e.g., in mM: 140 KCl, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.4)
-
This compound stock solution
-
Perfusion system for solution exchange
Procedure:
-
Culture the cells expressing CNG channels on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the bath solution.
-
Pull a patch pipette with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Approach a cell with the pipette and form a high-resistance (GΩ) seal with the cell membrane.
-
Excise the patch of membrane to achieve the inside-out configuration, exposing the cytosolic face of the membrane to the bath solution.
-
Apply a voltage protocol (e.g., voltage steps or ramps) to the patch and record the baseline channel activity in the absence of any ligand.
-
Using the perfusion system, apply different concentrations of this compound to the bath solution, directly exposing the intracellular side of the channels to the compound.
-
Record the channel activity at each concentration of this compound.
-
Analyze the recorded currents to determine the open probability (Po) or the whole-patch current amplitude as a function of the this compound concentration.
-
Construct a dose-response curve and fit the data to the Hill equation to determine the EC₅₀ for channel activation.
Conclusion
This compound is an invaluable tool for researchers investigating cGMP signaling. Its enhanced stability and membrane permeability allow for reliable and reproducible results in a variety of experimental settings. This guide provides the essential information and methodologies for its effective use in studying the roles of PKG and CNG channels in cellular physiology and pathophysiology, ultimately aiding in the development of novel therapeutic strategies targeting these pathways.
References
An In-depth Technical Guide to the Sp Stereoisomer of 8-Br-cGMPS: A Potent Activator of cGMP-Dependent Protein Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Sp stereoisomer of 8-Bromoguanosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cGMPS), a key tool in the study of cyclic guanosine monophosphate (cGMP) signaling pathways. This document details its mechanism of action, quantitative data on its activity, and explicit protocols for its use in key experiments.
Introduction: Understanding this compound
This compound is a synthetic analog of cGMP, a ubiquitous second messenger involved in numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.[1] The designation "Sp" refers to the stereochemistry at the phosphorus atom in the cyclic phosphate ring, a configuration that renders the molecule a potent activator of cGMP-dependent protein kinase (PKG). This is in contrast to its diastereomer, Rp-8-Br-cGMPS, which acts as a competitive inhibitor of PKG.[2]
The addition of a bromine atom at the 8th position of the guanine ring (8-Br) and the phosphorothioate modification both contribute to the compound's increased lipophilicity, allowing it to readily cross cell membranes. Furthermore, these modifications confer resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cGMP.[2][3] This resistance ensures a more sustained activation of PKG in experimental systems compared to the endogenous ligand, cGMP.
Mechanism of Action
The primary molecular target of this compound is the cGMP-dependent protein kinase (PKG). In mammals, there are two main isoforms of PKG, PKG I and PKG II, which are encoded by separate genes. PKG I is further expressed as two splice variants, Iα and Iβ. These kinases are serine/threonine kinases that, in their inactive state, exist as homodimers. Each monomer contains a regulatory domain and a catalytic domain. The regulatory domain contains two non-identical cGMP-binding sites.
Binding of an activator like cGMP or this compound to the regulatory domain induces a conformational change in the PKG enzyme. This change alleviates the autoinhibition of the catalytic domain, leading to the phosphorylation of specific substrate proteins on serine or threonine residues. The activation of PKG by this compound triggers a cascade of downstream signaling events that ultimately mediate a variety of cellular responses.
Quantitative Data for PKG Activators
The following tables summarize the activation constants (Ka) for various cGMP analogs, providing a basis for comparison of their potency in activating different PKG isoforms. It is important to note that specific Ka values for this compound are not widely reported in the literature; however, data for the closely related 8-Br-cGMP (a racemic mixture of Sp and Rp isomers) is available and provides a useful benchmark.
| Activator | PKG Isoform | Activation Constant (Ka) | Reference |
| cGMP | PKG Iα | 0.1 µM | |
| cGMP | PKG Iβ | 1.0 µM | |
| cGMP | PKG II | 0.07 µM | |
| 8-Br-cGMP | PKG Iβ | Similar to cGMP | |
| 8-Br-cGMP | PKG II | 60 nM |
Note: The Sp isomer is the active component in 8-Br-cGMP for PKG activation. The presence of the inhibitory Rp isomer in the racemic mixture may influence the observed Ka value. This compound is generally considered a more potent and specific activator than the racemic mixture.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
In Vitro PKG Kinase Activity Assay
This protocol describes a method to measure the ability of this compound to activate purified PKG, which then phosphorylates a synthetic peptide substrate.
Materials:
-
Purified recombinant PKG Iα or PKG Iβ
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
Specific peptide substrate for PKG (e.g., a fluorescently labeled or biotinylated peptide)
-
[γ-³²P]ATP or non-radioactive ATP for luminescence-based assays
-
Stop solution (e.g., EDTA solution or phosphoric acid)
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or microplate reader (for non-radioactive assays)
Procedure:
-
Prepare a series of dilutions of this compound (e.g., from 1 nM to 100 µM) and a positive control (cGMP) in kinase reaction buffer.
-
In a microcentrifuge tube or microplate well, add the kinase reaction buffer, the specific peptide substrate, and the various concentrations of this compound or cGMP.
-
Add the purified PKG enzyme to each reaction to a final concentration of approximately 50 nM.
-
Pre-incubate the mixture for 10 minutes at 30°C to allow for binding.
-
Initiate the kinase reaction by adding ATP (for radioactive assays, include [γ-³²P]ATP; final concentration of ~100 µM).
-
Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, detect the amount of phosphorylated substrate using an appropriate method (e.g., luminescence-based ADP detection or fluorescence polarization).
-
Plot the measured kinase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Western Blot for VASP Phosphorylation in Intact Cells
Vasodilator-stimulated phosphoprotein (VASP) is a well-established substrate of PKG. This protocol details the detection of VASP phosphorylation at Serine 239 as a marker of PKG activation in cultured cells.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells or platelets)
-
This compound
-
Cell lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-VASP (Ser239) and Mouse anti-total VASP
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 30 minutes). Include an untreated control.
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the primary antibody against total VASP, followed by the appropriate secondary antibody and detection.
Organ Bath Assay for Vasodilation
This protocol describes the use of an isolated organ bath to measure the vasodilatory effects of this compound on arterial rings.
Materials:
-
Isolated arterial rings (e.g., rat aorta)
-
Organ bath system with force transducer and data acquisition software
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Vasoconstrictor (e.g., Phenylephrine or U46619)
-
This compound
Procedure:
-
Prepare and mount arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2.0 g for rat aorta), with buffer changes every 15-20 minutes.
-
Induce a stable contraction with a vasoconstrictor (e.g., phenylephrine at a concentration that produces approximately 80% of the maximal response).
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., from 10 nM to 100 µM) to the organ bath at regular intervals (e.g., every 5-10 minutes).
-
Record the changes in isometric tension after each addition.
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a concentration-response curve and determine the EC₅₀ value.
Signaling Pathways and Visualizations
Activation of PKG by this compound initiates a signaling cascade that leads to various physiological effects, most notably smooth muscle relaxation.
The cGMP-PKG Signaling Pathway in Smooth Muscle Relaxation
In vascular smooth muscle, the canonical pathway begins with the production of nitric oxide (NO) by endothelial cells, which diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC then converts GTP to cGMP. This compound bypasses this initial step by directly activating PKG. Activated PKG then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a desensitization of the contractile machinery to Ca²⁺.
Key downstream effects of PKG activation include:
-
Inhibition of Ca²⁺ influx: PKG can phosphorylate and inhibit L-type Ca²⁺ channels.
-
Stimulation of Ca²⁺ efflux: PKG can activate plasma membrane Ca²⁺-ATPases (PMCAs).
-
Sequestration of Ca²⁺: PKG phosphorylates phospholamban, which relieves its inhibition of the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to increased Ca²⁺ uptake into the sarcoplasmic reticulum.
-
Decreased Ca²⁺ sensitivity: PKG phosphorylates the myosin light chain phosphatase (MLCP), increasing its activity. MLCP dephosphorylates the myosin light chain, leading to smooth muscle relaxation.
Caption: The cGMP-PKG signaling pathway in smooth muscle relaxation.
Experimental Workflow for VASP Phosphorylation Assay
The following diagram illustrates the logical flow of a typical Western blot experiment to assess PKG activation via VASP phosphorylation.
References
Sp-8-Br-cGMPS in Neuroscience Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS (Guanosine-3',5'-cyclic monophosphorothioate, 8-bromo-, Sp-isomer) is a potent and membrane-permeable cyclic guanosine monophosphate (cGMP) analog that has become an invaluable tool in neuroscience research. As a selective activator of cGMP-dependent protein kinase (PKG), this compound allows for the precise investigation of the cGMP signaling pathway, which plays a crucial role in a myriad of neuronal functions, including synaptic plasticity, neurotransmitter release, and neuronal survival. This technical guide provides an in-depth overview of this compound, its mechanism of action, applications in neuroscience, and detailed experimental protocols.
Core Concepts: Mechanism of Action
This compound is a structural analog of the endogenous second messenger cGMP. The key modifications to its structure, the bromine atom at the 8th position of the guanine ring and the sulfur atom in the cyclic phosphate moiety (in the Sp-configuration), confer several advantageous properties for research applications. These modifications make the molecule more resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cGMP, leading to a more sustained activation of its downstream targets. Furthermore, its increased lipophilicity allows it to readily cross cell membranes, enabling its use in intact cell and tissue preparations.
The primary molecular target of this compound is Protein Kinase G (PKG). Upon binding to the regulatory domain of PKG, this compound induces a conformational change that relieves the autoinhibition of the catalytic domain, leading to the phosphorylation of a wide range of downstream protein substrates on serine and threonine residues.
Quantitative Data: Potency and Efficacy of cGMP Analogs
The following table summarizes the activation constants (Ka), dissociation constants (Kd), and half-maximal effective concentrations (EC50) for cGMP and its analogs in activating PKG and interacting with other components of the cGMP signaling pathway. This data is crucial for designing experiments and interpreting results.
| Compound | Target | Parameter | Value | Experimental System |
| cGMP | PKG Iα | Ka | 0.1 µM | Purified enzyme |
| cGMP | PKG Iβ | Ka | 1.0 µM | Purified enzyme |
| cGMP | PKG Iβ | Kd | 0.210 ± 0.008 µM | Monomeric PKG-Iβ |
| cGMP | PKG II | Ka | 0.07 µM | Purified enzyme |
| 8-Br-cGMP | PKG II | Ka | 60 nM | Purified enzyme |
| 8-pCPT-cGMP | PKG II | Ka | 22 nM | Purified enzyme |
| PET-cGMP | PKG Iβ | Ka | 18 nM | Purified enzyme |
Signaling Pathways Involving this compound
The activation of PKG by this compound initiates a cascade of signaling events that modulate various neuronal functions. A key pathway involves the regulation of synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in research. Below are representative protocols for key experiments in neuroscience.
Protocol 1: Induction of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction of LTP at Schaffer collateral-CA1 synapses in acute hippocampal slices using this compound.
1. Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Sprague-Dawley rat).
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an interface or submerged-style holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral afferents and a recording electrode in the CA1 stratum radiatum to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at 0.05 Hz.
3. LTP Induction with this compound:
-
After establishing a stable baseline, switch the perfusion to aCSF containing this compound (typically 50-100 µM).
-
Perfuse with the this compound-containing aCSF for 15-20 minutes.
-
Deliver a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz) to the stimulating electrode.
-
Immediately after the HFS, switch the perfusion back to the standard aCSF.
-
Continue recording fEPSPs for at least 60 minutes to monitor the potentiation of the synaptic response.
Protocol 2: Protein Kinase G (PKG) Activity Assay
This protocol outlines a method to measure the activation of PKG by this compound in neuronal cell lysates.
1. Preparation of Cell Lysate:
-
Culture neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) to the desired confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
2. Kinase Assay:
-
Prepare a reaction mixture containing a specific PKG peptide substrate (e.g., a fluorescently labeled peptide), ATP, and a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA).
-
Add a standardized amount of cell lysate to each well of a microplate.
-
Initiate the kinase reaction by adding the reaction mixture to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using an appropriate method, such as a fluorescence-based assay or an ELISA with a phospho-specific antibody.
-
The results can be used to determine the EC50 of this compound for PKG activation in the specific cell type.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on neuronal function.
Applications in Drug Development
The cGMP-PKG signaling pathway is implicated in the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, stroke, and depression. Therefore, modulators of this pathway, such as this compound, are valuable tools for target validation and preclinical studies. By elucidating the downstream effects of PKG activation, researchers can identify novel therapeutic targets and screen for compounds with the potential to treat these debilitating conditions. The use of this compound in cellular and animal models can help to establish proof-of-concept for new drug candidates and to understand their mechanisms of action.
Conclusion
This compound is a powerful pharmacological tool that has significantly advanced our understanding of cGMP signaling in the nervous system. Its utility in dissecting the roles of PKG in synaptic plasticity and other neuronal processes is well-established. This guide provides a foundational understanding and practical protocols to aid researchers, scientists, and drug development professionals in effectively utilizing this compound to explore the complexities of neuronal signaling and to pave the way for novel therapeutic interventions for neurological disorders.
The Role of Sp-8-Br-cGMPS in Smooth Muscle Physiology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, membrane-permeable, and phosphodiesterase-resistant analog of cyclic guanosine monophosphate (cGMP). This technical guide provides an in-depth overview of the core mechanisms by which this compound influences smooth muscle physiology, with a focus on its role as a powerful tool for studying cGMP-mediated signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, physiology, and drug development in designing and interpreting experiments aimed at understanding and modulating smooth muscle function.
The relaxation and contraction of smooth muscle are fundamental physiological processes regulated by a complex interplay of signaling molecules. Among these, cGMP is a critical second messenger that orchestrates a cascade of events leading to smooth muscle relaxation. This compound, by mimicking the action of endogenous cGMP and exhibiting enhanced stability, serves as an invaluable pharmacological agent for dissecting the intricacies of this pathway.
Core Mechanism of Action: The cGMP/PKG Signaling Cascade
The primary mechanism through which this compound exerts its effects on smooth muscle is by activating cGMP-dependent protein kinase (PKG).[1] This activation initiates a signaling cascade that ultimately leads to a decrease in intracellular calcium concentration ([Ca2+]i) and a reduction in the sensitivity of the contractile apparatus to calcium, resulting in smooth muscle relaxation.[2]
The signaling pathway can be summarized as follows:
-
Activation of PKG: this compound, due to its structural similarity to cGMP, binds to and activates PKG. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained activation of the kinase.[3][4]
-
Modulation of Ion Channels: Activated PKG phosphorylates and opens large-conductance calcium-activated potassium channels (BKCa channels). This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated L-type calcium channels, thereby reducing calcium influx.
-
Sequestration of Intracellular Calcium: PKG can phosphorylate proteins associated with the sarcoplasmic reticulum (SR), such as the IP3 receptor-associated cGMP kinase substrate (IRAG), which inhibits the release of calcium from the SR. Furthermore, PKG can phosphorylate phospholamban, leading to the activation of the SR Ca2+-ATPase (SERCA) pump and enhanced sequestration of calcium back into the SR.
-
Desensitization of the Contractile Machinery: A key mechanism of cGMP-mediated relaxation is the activation of myosin light chain phosphatase (MLCP).[2] PKG can phosphorylate the myosin-binding subunit of MLCP (MYPT1), which increases its activity. This leads to the dephosphorylation of the myosin light chain (MLC), reducing the interaction between actin and myosin and causing relaxation.
Caption: cGMP signaling pathway in smooth muscle cells.
Quantitative Data Presentation
The following tables summarize the known characteristics and effects of this compound and related cGMP analogs on smooth muscle physiology. Data for the more extensively studied 8-Br-cGMP are included for comparative purposes, as the mechanism of action is expected to be highly similar.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Description | Reference |
| Molecular Formula | C10H10BrN5O6PS·Na | |
| Molecular Weight | 462.15 g/mol | |
| Lipophilicity | More lipophilic and membrane-permeable compared to Sp-8-pCPT-cGMPS. The bromine and phosphorothioate modifications increase lipophilicity compared to cGMP, facilitating cell membrane permeability. | |
| Phosphodiesterase (PDE) Resistance | The phosphorothioate modification at the phosphate group confers resistance to hydrolysis by PDEs, leading to a more sustained biological effect compared to cGMP. | |
| Target | Activator of cGMP-dependent protein kinase (PKG) Iα and Iβ. Some sources also mention non-specific activation of cAMP-dependent protein kinase (PKA), which should be considered in experimental design. |
Table 2: Effects of cGMP Analogs on Smooth Muscle Function
| Parameter | Effect | Typical Concentration Range | Reference |
| Isometric Tension (Aortic Rings) | Induces relaxation in pre-contracted smooth muscle tissues. | 1 µM - 100 µM | |
| Intracellular Calcium ([Ca2+]i) | Decreases agonist-induced increases in intracellular calcium. | 10 µM - 100 µM | |
| Myosin Light Chain (MLC) Phosphorylation | Decreases the level of phosphorylated MLC. | 10 µM - 100 µM | |
| Membrane Potential | Causes hyperpolarization through activation of K+ channels. | 10 µM - 100 µM |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for investigating the effects of this compound on smooth muscle.
Protocol 1: Isometric Tension Recording in Isolated Aortic Rings
This protocol is used to assess the direct effect of this compound on the contractility of vascular smooth muscle.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (PE) or other vasoconstrictor
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution and remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.
-
Apply a resting tension of 2g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add this compound cumulatively to the bath to obtain a concentration-response curve.
-
Record the relaxation response as a percentage of the initial PE-induced contraction.
Caption: Experimental workflow for aortic ring assay.
Protocol 2: Measurement of Intracellular Calcium ([Ca2+]i) in Cultured Smooth Muscle Cells
This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium in response to this compound.
Materials:
-
Cultured vascular smooth muscle cells (e.g., A7r5 cell line or primary cells)
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS)
-
Agonist (e.g., Angiotensin II or Vasopressin)
-
This compound
-
Fluorescence microscopy system with dual-wavelength excitation capabilities (340/380 nm) and an emission filter at 510 nm.
Procedure:
-
Plate smooth muscle cells on glass coverslips and grow to 70-80% confluency.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM for at least 30 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Obtain a baseline recording of the 340/380 nm fluorescence ratio.
-
Stimulate the cells with an agonist to induce an increase in intracellular calcium.
-
After the initial calcium transient, perfuse the cells with a solution containing this compound and monitor the effect on the agonist-induced calcium signal.
-
Calibrate the fluorescence signal at the end of the experiment using ionomycin in the presence of high and low calcium concentrations to determine Rmax and Rmin, respectively.
Protocol 3: Western Blot Analysis of Myosin Light Chain (MLC) Phosphorylation
This protocol is used to quantify the phosphorylation status of the myosin light chain, a direct indicator of the contractile state of smooth muscle.
Materials:
-
Smooth muscle tissue or cultured cells
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-MLC (Ser19) and anti-total-MLC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat smooth muscle tissue or cells with this compound for the desired time.
-
Lyse the cells or homogenize the tissue in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-MLC overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLC for normalization.
-
Quantify the band intensities to determine the ratio of phosphorylated MLC to total MLC.
Conclusion
This compound is a powerful pharmacological tool for elucidating the role of the cGMP signaling pathway in smooth muscle physiology. Its membrane permeability and resistance to degradation make it an ideal agent for in vitro and ex vivo studies. By activating PKG, this compound initiates a cascade of events that lead to a reduction in intracellular calcium and desensitization of the contractile machinery, ultimately resulting in smooth muscle relaxation. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted effects of this cGMP analog and to further unravel the complexities of smooth muscle function. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting a range of disorders characterized by smooth muscle dysfunction, including hypertension, asthma, and gastrointestinal motility disorders.
References
Methodological & Application
Application Notes and Protocols for Sp-8-Br-cGMPS in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cGMPS) is a cell-permeable and phosphodiesterase-resistant analog of cyclic guanosine monophosphate (cGMP). It is a potent activator of cGMP-dependent protein kinase (PKG), a key effector in the nitric oxide (NO)/cGMP signaling pathway. This pathway plays a crucial role in a multitude of physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling. In a research context, this compound is an invaluable tool for elucidating the downstream effects of cGMP signaling and for investigating the therapeutic potential of targeting this pathway in various diseases, including cancer and cardiovascular disorders.
These application notes provide detailed protocols for the use of this compound in cell culture, including its preparation, and its application in key experimental assays.
Data Presentation
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 153660-03-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀BrN₅NaO₆PS | [1][2] |
| Molecular Weight | 462.15 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Water and DMSO | |
| Storage | Store at -20°C |
Table 2: Exemplary Experimental Concentrations of cGMP Analogs in Cell Culture
| Cell Line | Compound | Concentration Range | Observed Effect | Reference |
| Epithelial Ovarian Cancer (EOC) Cells | 8-Br-cGMP | 250 µM | Inhibition of EGF-induced proliferation, invasion, and migration | |
| Rat Aortic Smooth Muscle Cells | 8-Br-cGMP | 100 µM | Inhibition of angiotensin II- and K+-induced Ca²⁺ accumulation | |
| Cultured A7r5 VSM cells | 8-Br-cGMP | Not specified | Blocked vasopressin-stimulated increases in intracellular Ca²⁺ | |
| Rabbit Urethral Interstitial Cells of Cajal | Sp-8-Br-PET-cGMPS | 25 µM | Attenuation of noradrenaline-evoked Cl⁻ currents | |
| Thyroid Cancer Cells (K1) | 8-Br-cGMP | 1 µM - 500 µM | No significant effect on cell viability | |
| Melanoma Cells | Dimeric cGMP analogs (PA4, PA5) | 10 nM - 10 µM | Reduced cell viability |
Table 3: EC₅₀ Value of this compound
| Target | EC₅₀ | Cell Type/System | Reference |
| cGMP-gated cation channels (CNG channels) | 106.5 µM | Rod photoreceptors |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free dimethyl sulfoxide (DMSO) or sterile water
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Prior to opening, centrifuge the vial of this compound powder to ensure all the product is at the bottom of the vial.
-
Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of solvent. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 462.15 g/mol ), dissolve it in 216.4 µL of solvent.
-
Aseptically add the calculated volume of sterile DMSO or water to the vial.
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Viability Assay (CCK-8 or MTT)
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Afterwards, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (450 nm for CCK-8, 570 nm for MTT).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value if applicable.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified duration. Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.
-
Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protein Kinase G (PKG) Activation Assay
This is a general protocol to measure the activation of PKG in response to this compound.
Materials:
-
Purified recombinant PKG
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA)
-
Specific peptide substrate for PKG
-
ATP solution (containing [γ-³²P]ATP for radioactive detection or unlabeled ATP for antibody-based detection)
-
This compound
-
Stop solution (e.g., EDTA solution)
-
Detection reagents (e.g., phosphospecific antibody for ELISA or Western blot)
-
Microplate reader or equipment for detecting radioactivity
Protocol:
-
Prepare a dilution series of this compound and a positive control (cGMP) in the kinase reaction buffer.
-
In a microplate, add the kinase reaction buffer , the specific peptide substrate , and the various concentrations of this compound or control.
-
Add the purified PKG enzyme to each well.
-
Initiate the kinase reaction by adding ATP .
-
Incubate the plate at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phospho-specific antibody, or by measuring the incorporation of ³²P).
-
Analyze the data to determine the concentration-dependent activation of PKG by this compound and calculate the EC₅₀ value.
Mandatory Visualization
Caption: this compound activates the canonical cGMP/PKG signaling pathway.
Caption: cGMP/PKG pathway can inhibit the EGFR/PLCγ1 signaling cascade.
Caption: A typical workflow for assessing cell viability after this compound treatment.
References
Application Notes and Protocols for Sp-8-Br-cGMPS in Patch Clamp Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, membrane-permeant analog of cyclic guanosine monophosphate (cGMP). It is a valuable tool in studying cGMP-mediated signaling pathways, particularly in the context of ion channel modulation. As a selective activator of cGMP-dependent protein kinase (PKG), this compound allows for the precise investigation of downstream phosphorylation events that regulate ion channel function. This document provides detailed application notes and protocols for the effective use of this compound in patch clamp electrophysiology experiments.
Mechanism of Action
This compound acts as an agonist at the cGMP binding site of PKG, leading to its activation. Activated PKG, a serine/threonine kinase, then phosphorylates specific target proteins, including various ion channels or associated regulatory proteins. This phosphorylation can lead to a variety of effects on channel activity, such as increased or decreased open probability, altered gating kinetics, or changes in single-channel conductance. Additionally, this compound can directly activate cGMP-gated cation channels (CNG channels)[1].
Data Presentation: Quantitative Effects of cGMP Analogs on Ion Channels
The following table summarizes the quantitative effects of this compound and the related compound 8-Br-cGMP on various ion channels as determined by patch clamp experiments.
| Ion Channel | Cell Type | cGMP Analog | Concentration | Patch Clamp Configuration | Observed Effect | Reference |
| cGMP-gated cation channels (CNG) | - | This compound | 106.5 µM (EC₅₀) | Not Specified | Agonist, induces currents | [1] |
| Inwardly-rectifying K+ channels | Cultured embryonic chick ventricular myocytes | 8-Br-cGMP | 100 µM - 1 mM | Cell-attached | Inhibition of single channel currents | [2] |
| Cation channels | Differentiated N1E-115 cells | 8-Br-cGMP | 1 mM | Cell-attached | Activation of channels, increased open probability | [3] |
| Large conductance Ca2+-activated K+ (BK) channels | Oocytes expressing Hslo and PKG-I | 8-Br-cGMP | 1 mM | Cell-attached | Increased current amplitude (1.3–5.6-fold) | [4] |
| cGMP-activated Ca2+-dependent Cl- channels | Rat mesenteric artery smooth muscle cells | 8-Br-cGMP | 300 µM | Cell-attached | Increased single channel activity | |
| cGMP-activated Ca2+-dependent Cl- channels | Rat mesenteric artery smooth muscle cells | 8-Br-PET-cGMP | 10 µM | Inside-out | Significant increase in single channel open probability (NPₒ) from 0.13 to 0.27 |
Experimental Protocols
Solution Preparation
Stock Solution Preparation:
-
Compound: this compound
-
Solvent: High-purity water or aqueous buffer (e.g., HEPES-buffered saline).
-
Concentration: Prepare a 10 mM stock solution. For example, dissolve 5.25 mg of this compound (M.W. 524.1 g/mol ) in 1 mL of solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For short-term use (a few days), the solution can be stored at 4°C. Confirm the stability of the compound in your specific buffer system.
Working Solution Preparation:
-
Dilute the stock solution to the desired final concentration in the appropriate extracellular or intracellular solution immediately before the experiment. The final concentration will depend on the specific ion channel and cell type being studied, but a starting range of 10 µM to 1 mM is recommended based on available data for related compounds.
Patch Clamp Protocols
The choice of patch clamp configuration will depend on the specific research question.
1. Cell-Attached Patch Clamp Protocol:
This configuration is ideal for studying the modulation of ion channels in their native cellular environment without disrupting the intracellular milieu.
-
Objective: To investigate the effect of extracellularly applied, membrane-permeant this compound on single-channel activity.
-
Pipette Solution: Use a standard pipette solution appropriate for recording the ion channel of interest. For example, for recording cation channels, the pipette may contain a high concentration of the permeant ion (e.g., Na+ or K+).
-
Bath Solution (Extracellular): Prepare a standard extracellular solution.
-
Procedure:
-
Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Record baseline single-channel activity for a stable period (e.g., 5-10 minutes).
-
Apply this compound to the bath solution at the desired final concentration.
-
Continuously record single-channel activity to observe any changes in channel open probability, gating kinetics, or conductance.
-
Wash out the compound with the control bath solution to check for reversibility of the effect.
-
2. Inside-Out Patch Clamp Protocol:
This configuration allows for the direct application of this compound to the intracellular face of the membrane patch, which is useful for studying direct channel modulation or the involvement of membrane-associated proteins.
-
Objective: To determine if this compound directly modulates the ion channel from the intracellular side.
-
Pipette Solution: Use a standard extracellular-like solution in the patch pipette.
-
Bath Solution (Intracellular): Use an intracellular-like solution. This solution will be used to perfuse the exposed intracellular face of the membrane patch.
-
Procedure:
-
Establish a cell-attached configuration.
-
Excise the membrane patch by retracting the pipette from the cell.
-
Record baseline channel activity in the control intracellular solution.
-
Perfuse the patch with the intracellular solution containing this compound at the desired concentration.
-
Record channel activity to observe any direct effects of the compound.
-
Wash out the compound with the control intracellular solution.
-
3. Whole-Cell Patch Clamp Protocol:
This configuration allows for the recording of macroscopic currents from the entire cell membrane and for the introduction of this compound into the cell via the patch pipette.
-
Objective: To investigate the effect of intracellular this compound on the total ionic current mediated by a specific channel population.
-
Pipette Solution (Intracellular): Prepare a standard intracellular solution and add this compound to the desired final concentration.
-
Bath Solution (Extracellular): Use a standard extracellular solution.
-
Procedure:
-
Establish a giga-seal.
-
Rupture the cell membrane to achieve the whole-cell configuration. Allow for the diffusion of the pipette solution, including this compound, into the cell (usually a few minutes).
-
Apply a voltage protocol (e.g., voltage steps or ramps) to elicit the ionic currents of interest.
-
Record the macroscopic currents and compare them to control recordings made with a pipette solution lacking this compound.
-
Alternatively, after establishing a whole-cell recording with a control pipette solution, this compound can be applied extracellularly to assess the effects of its entry into the cell.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways involving this compound.
Caption: Activation of PKG by this compound and subsequent ion channel modulation.
Caption: Direct activation of CNG channels by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a patch clamp experiment using this compound.
Caption: Workflow for a typical patch clamp experiment with this compound.
References
Application Notes and Protocols for Sp-8-Br-cGMPS in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS is a cGMP analog utilized in the study of cyclic nucleotide-dependent protein kinases. These application notes provide detailed protocols and essential data for the use of this compound in in vitro kinase assays, with a primary focus on Protein Kinase G (PKG). The information compiled herein is intended to guide researchers in designing and executing robust experiments to investigate PKG activation and function.
Note on Specificity: While often used in the context of cGMP signaling, some sources describe this compound as an "unspecific activator of cAMP-dependent protein kinase" (PKA)[1][2]. Researchers should exercise caution and perform appropriate controls to validate the specificity of this compound for PKG in their experimental system.
Signaling Pathway
The canonical nitric oxide (NO)/cGMP signaling pathway leading to the activation of PKG is a crucial regulator of numerous physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function. In this pathway, NO stimulates soluble guanylate cyclase (sGC) to produce cGMP, which in turn binds to and activates PKG. PKG then phosphorylates downstream target proteins, eliciting a cellular response. This compound acts as a cGMP analog to directly activate PKG.
Caption: NO/cGMP signaling pathway and the action of this compound.
Quantitative Data
Due to a lack of specific EC50 values for this compound in activating PKG in vitro, the following table provides activation constants (Ka) for cGMP and related analogs for comparison. This data can serve as a reference for determining an appropriate concentration range for this compound in your experiments.
| Compound | Kinase | Activation Constant (Ka) | Notes |
| cGMP | PKG-Iα | 0.1 µM[3] | High sensitivity. |
| cGMP | PKG-Iβ | 1.0 µM[3] | Lower sensitivity compared to Iα. |
| cGMP | PKG-II | 0.07 µM[3] | High sensitivity. |
| 8-Br-cGMP | PKG II | 60 nM | Moderately selective for PKG II. |
| PET-cGMP | PKG Iβ | 18 nM | Selective for PKG Iβ. |
| 8-pCPT-cGMP | PKG II | 22 nM | Selective for PKG II. |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible results.
-
Molecular Weight: The molecular weight of this compound sodium salt is 462.15 g/mol .
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
For a 10 mM stock solution, dissolve 4.62 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
In Vitro PKG Kinase Assay Protocol (Non-Radioactive, ELISA-based)
This protocol describes a non-radioactive method for measuring PKG activity by detecting the phosphorylation of a specific substrate using an ELISA-based approach.
Caption: Workflow for a non-radioactive in vitro PKG kinase assay.
Materials:
-
Recombinant active PKG
-
This compound
-
PKG substrate peptide (e.g., a biotinylated peptide containing the sequence RKRSRAE)
-
ATP
-
Kinase Assay Buffer (see composition below)
-
Stop Solution (e.g., 50 mM EDTA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-coated 96-well microplate
-
Phospho-specific primary antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution for TMB (e.g., 1 M H₂SO₄)
-
Microplate reader
Kinase Assay Buffer Composition (1X):
| Component | Final Concentration |
| Tris-HCl (pH 7.4) | 20-50 mM |
| MgCl₂ | 10 mM |
| DTT | 1-2 mM |
| β-glycerophosphate | 5 mM |
| Na₃VO₄ | 0.1 mM |
| BSA | 0.1 mg/mL |
Procedure:
-
Substrate Coating:
-
Dilute the biotinylated PKG substrate peptide in kinase assay buffer.
-
Add the diluted substrate to the wells of a streptavidin-coated microplate.
-
Incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the wells three times with wash buffer to remove any unbound substrate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase assay buffer, recombinant PKG, and the desired concentrations of this compound. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Add the master mix to the substrate-coated wells.
-
To initiate the kinase reaction, add ATP to a final concentration of 10-100 µM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). This should be optimized for linear phosphate incorporation.
-
Terminate the reaction by adding an equal volume of stop solution (EDTA).
-
-
Detection:
-
Wash the wells three times with wash buffer.
-
Add the phospho-specific primary antibody diluted in a suitable blocking buffer (e.g., wash buffer with 1% BSA).
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the wells five times with wash buffer.
-
Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the TMB stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inactive kinase | Use a fresh aliquot of kinase; ensure proper storage. |
| Inactive this compound | Prepare a fresh stock solution. | |
| Suboptimal reaction conditions | Optimize incubation time, temperature, and ATP concentration. | |
| Incorrect antibody concentration | Titrate primary and secondary antibodies. | |
| High background | Non-specific antibody binding | Increase the number of wash steps; use a blocking agent. |
| Contamination | Use fresh, filtered buffers. | |
| Kinase autophosphorylation | Run a control without substrate. | |
| Inconsistent results | Pipetting errors | Use calibrated pipettes; prepare master mixes. |
| Temperature fluctuations | Ensure consistent incubation temperatures. | |
| Edge effects in the plate | Avoid using the outer wells of the microplate. |
Conclusion
This compound can be a valuable tool for studying PKG activity in vitro. However, due to the limited availability of specific quantitative data for its interaction with PKG and some ambiguity regarding its specificity, it is imperative to perform thorough validation and include appropriate controls in all experiments. The protocols and data presented here provide a framework for the rational design and execution of in vitro kinase assays using this compound.
References
Application Notes and Protocols for Sp-8-Br-cGMPS in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sp-8-Br-cGMPS, a potent and membrane-permeable cGMP analog, in the study of smooth muscle relaxation. This document outlines the underlying signaling pathways, detailed experimental protocols, and quantitative data to facilitate research and development in physiology, pharmacology, and drug discovery.
Introduction
This compound (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a valuable tool for investigating the physiological processes regulated by cyclic guanosine monophosphate (cGMP). Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained activation of cGMP-dependent signaling cascades. In smooth muscle, the primary effector of cGMP is cGMP-dependent protein kinase (PKG), which, upon activation, initiates a series of events leading to vasodilation and relaxation of other smooth muscle tissues. Understanding the mechanism of action of this compound and its effects on smooth muscle function is crucial for the development of novel therapeutics for conditions such as hypertension, asthma, and erectile dysfunction.
Mechanism of Action
This compound elicits smooth muscle relaxation primarily through the activation of PKG. The subsequent signaling cascade involves multiple downstream targets that collectively reduce intracellular calcium concentration ([Ca²⁺]i) and decrease the sensitivity of the contractile apparatus to calcium.
The key mechanisms include:
-
Reduction of Intracellular Calcium ([Ca²⁺]i):
-
PKG can phosphorylate and inhibit L-type Ca²⁺ channels, thereby reducing the influx of extracellular Ca²⁺.
-
It can also phosphorylate the IP₃ receptor and associated proteins like IRAG, inhibiting the release of Ca²⁺ from the sarcoplasmic reticulum (SR).
-
PKG can stimulate the Ca²⁺-ATPase pump (SERCA) on the SR, enhancing the sequestration of Ca²⁺ from the cytosol back into the SR.[1]
-
-
Calcium Desensitization:
-
PKG phosphorylates the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP) at serine 695. This prevents the inhibitory phosphorylation of MBS at threonine 696 by Rho-kinase, leading to increased MLCP activity.[2]
-
Activated MLCP dephosphorylates the myosin light chain (MLC), leading to smooth muscle relaxation.[2][3]
-
Signaling Pathway Diagram
References
- 1. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cGMP-dependent relaxation of smooth muscle is coupled with the change in the phosphorylation of myosin phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Assessing CNG Channel Activation by Sp-8-Br-cGMPS
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that play a crucial role in signal transduction pathways, particularly in vision and olfaction.[1] In retinal photoreceptors, for instance, the activation of CNG channels by cyclic guanosine monophosphate (cGMP) leads to an influx of Na⁺ and Ca²⁺ ions, maintaining the cell in a depolarized state in the dark.[1] The light-induced hydrolysis of cGMP results in channel closure and membrane hyperpolarization.[1] Dysregulation of CNG channel activity is associated with various pathological conditions, including retinal degenerative diseases like Retinitis Pigmentosa.[2] Consequently, CNG channels are significant targets for therapeutic intervention.
Sp-8-Br-cGMPS is a membrane-permeant analog of cGMP that serves as an agonist for CNG channels.[3] It is a valuable tool for studying the activation and modulation of these channels. Understanding its effects is crucial for dissecting CNG channel function and for the development of novel therapeutic agents. This compound induces ionic currents through CNG channels, although it may not stabilize the open state of the channel to the same extent as a full agonist. Its reported EC50 for CNG channel activation is 106.5 μM.
These application notes provide a detailed protocol for assessing the activation of CNG channels by this compound using the patch-clamp electrophysiology technique.
Data Presentation
Table 1: Comparative Agonist Properties of cGMP Analogs on Retinal CNG Channels
| Compound | Channel Type | EC50 (μM) | Hill Coefficient (H) | Efficacy | Reference |
| This compound | CNG Channels | 106.5 | Not Reported | Agonist, induces currents but may not be a full agonist. | |
| cGMP | Rod | ~25-50 | ~1.5-2.5 | Full Agonist | |
| Cone | ~5-10 | ~1.5-2.5 | Full Agonist | ||
| 8-Br-cGMP | Rod | ~3-7 | ~1.5-2.0 | Full Agonist | |
| Cone | ~0.3-0.5 | ~1.5-2.0 | Full Agonist | ||
| Rp-8-Br-cGMPS | Rod | 173.5 | Not Reported | Agonist |
Note: EC50 and Hill coefficient values can vary depending on the specific experimental conditions and the expression system used.
Experimental Protocols
Protocol 1: Electrophysiological Assessment of CNG Channel Activation using Patch-Clamp
This protocol details the use of the inside-out patch-clamp technique to measure CNG channel currents in response to this compound. This method allows for the direct application of the compound to the intracellular face of the membrane patch where the CNG channel's cyclic nucleotide-binding domain is located.
1. Cell Preparation and Channel Expression:
-
Heterologous Expression: For detailed biophysical characterization, CNG channel subunits (e.g., CNGA1 and CNGB1 for rod channels, or CNGA3 and CNGB3 for cone channels) are typically co-expressed in a heterologous system like Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293).
-
Prepare cRNA or cDNA for the desired CNG channel subunits.
-
For Xenopus oocytes, inject the cRNA and incubate for 2-7 days to allow for channel expression.
-
For mammalian cell lines, transfect the cells with the appropriate cDNA constructs and culture for 24-48 hours.
-
2. Solutions and Reagents:
-
Pipette Solution (extracellular):
-
110 mM NaCl
-
0.2 mM EDTA
-
10 mM HEPES
-
Adjust pH to 7.4 with NaOH
-
-
Bath Solution (intracellular):
-
110 mM NaCl
-
1 mM EDTA
-
10 mM HEPES
-
Adjust pH to 7.4 with NaOH
-
-
Ligand Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mM in deionized water or appropriate buffer).
-
Prepare a series of dilutions of this compound in the bath solution to generate a dose-response curve (e.g., ranging from 1 µM to 1 mM).
-
Prepare a solution with a saturating concentration of cGMP (e.g., 1-3 mM) to determine the maximal current (I_max).
-
3. Patch-Clamp Recording:
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The initial resistance of the solution-filled pipettes should be between 0.6 and 1.4 MΩ.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the plasma membrane of a cell expressing the CNG channels.
-
Inside-Out Configuration: Excise the membrane patch from the cell to achieve the inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Data Acquisition:
-
Use a patch-clamp amplifier and data acquisition software (e.g., Axopatch 200A and pClamp).
-
Hold the membrane potential at a constant value (e.g., -75 mV or +100 mV).
-
Record currents in response to the application of different concentrations of this compound.
-
4. Ligand Application:
-
Use a multi-barrel application system to rapidly exchange the solution bathing the intracellular face of the patch. This allows for the precise and rapid application of different ligand concentrations.
-
For studying activation and deactivation kinetics, a piezo-driven fast application system can be employed.
5. Data Analysis:
-
Dose-Response Relationship:
-
Measure the steady-state current amplitude (I) at each concentration of this compound.
-
Normalize the current to the maximal current elicited by a saturating concentration of cGMP (I_max).
-
Plot the normalized current (I/I_max) as a function of the this compound concentration.
-
Fit the data to the Hill equation to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the Hill coefficient (H), which provides an indication of the cooperativity of ligand binding.
-
Hill Equation: I/I_max = [L]^H / ([L]^H + EC50^H), where [L] is the ligand concentration.
-
-
Visualizations
Signaling Pathway
Caption: Activation of CNG channels by this compound.
Experimental Workflow
References
Application Notes and Protocols: Sp-8-Br-cGMPS in Studying Photoreceptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sp-8-Br-cGMPS is a membrane-permeable and hydrolysis-resistant analog of cyclic guanosine monophosphate (cGMP). These properties make it an invaluable tool for investigating the role of cGMP in various cellular processes, particularly in the phototransduction cascade of retinal photoreceptor cells. In photoreceptors, cGMP acts as a crucial second messenger, directly gating cyclic nucleotide-gated (CNG) channels and thereby controlling the influx of cations that maintains the photoreceptor's "dark current".[1][2][3][4] The precise regulation of cGMP levels by phosphodiesterases (PDEs) is essential for light detection and adaptation.[5] Dysregulation of cGMP signaling is implicated in several retinal degenerative diseases, such as retinitis pigmentosa (RP), making the study of this pathway critical for developing therapeutic strategies.
This document provides detailed application notes and experimental protocols for utilizing this compound and related analogs to study photoreceptor function, with a focus on its interaction with CNG channels and its resistance to enzymatic degradation.
Signaling Pathway in Phototransduction
The phototransduction cascade is a well-characterized G-protein signaling pathway. In the dark, guanylate cyclase continuously produces cGMP, which binds to and opens CNG channels, leading to an inward flow of Na⁺ and Ca²⁺ ions and depolarization of the photoreceptor membrane. Upon photon absorption by rhodopsin, a conformational change activates the G-protein transducin, which in turn activates cGMP phosphodiesterase (PDE6). PDE6 rapidly hydrolyzes cGMP to 5'-GMP, causing a decrease in intracellular cGMP concentration. This leads to the closure of CNG channels, hyperpolarization of the cell membrane, and a reduction in glutamate release at the synaptic terminal.
Figure 1: Simplified phototransduction cascade in photoreceptors.
Quantitative Data: cGMP Analogs and Their Effects
The following tables summarize the quantitative data on the effects of this compound and other relevant cGMP analogs on CNG channels and their interaction with phosphodiesterases.
Table 1: Potency of cGMP Analogs on Rod and Cone CNG Channels
| Compound | Target | EC₅₀ (µM) | Hill Coefficient (H) | Relative Potency vs. cGMP | Reference |
| cGMP | Rod CNG Channel | ~17 | - | 1 | |
| cGMP | Cone CNG Channel | ~3-5 | - | 1 | |
| 8-Br-cGMP | Rod CNG Channel | ~1.6 - 2.3 | - | ~7-10x higher | |
| 8-Br-cGMP | Cone CNG Channel | - | - | - | |
| 8-pCPT-cGMP | Rod CNG Channel | - | - | ~58x higher | |
| 8-pCPT-cGMP | Cone CNG Channel | - | - | ~234x higher | |
| Sp-cGMPS | Rod CNG Channel | >10,000 | - | Comparable to cGMP | |
| Sp-cGMPS | Cone CNG Channel | - | - | ~6x lower | |
| Rp-8-Br-cGMPS | Rod CNG Channel | 173.5 | - | Agonist | |
| Rp-8-Br-PET-cGMPS | Rod CNG Channel | 0.45 (low conc.) | - | Inhibitor | |
| Rp-8-Br-PET-cGMPS | Cone CNG Channel | 4.4 (low conc.) | - | Inhibitor |
Table 2: Interaction of cGMP Analogs with Phosphodiesterase (PDE)
| Compound | PDE Type | Kᵢ (µM) | Maximal Hydrolysis Rate (s⁻¹) | Reference |
| cGMP | Rod PDE6 | - | 4000 | |
| 8-Br-cGMP | Rod PDE6 | 48 | 7.3 | |
| (Sp)-cGMP[S] | Rod PDE6 | 25 | 3.7 | |
| (Rp)-cGMP[S] | Rod PDE6 | 90 | < 0.2 |
Experimental Protocols
Protocol 1: Electrophysiological Recording of CNG Channel Activity in Excised Patches
This protocol describes the use of the patch-clamp technique to measure the activity of CNG channels in excised membrane patches from photoreceptor outer segments upon application of this compound.
Materials:
-
Isolated photoreceptor cells
-
Patch-clamp rig with amplifier and data acquisition system
-
Micropipettes (borosilicate glass)
-
Perfusion system
-
Intracellular solution (pipette solution): e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.
-
Extracellular solution (bath solution): e.g., 140 mM NaCl, 3.6 mM KCl, 2.4 mM CaCl₂, 0.5 mM MgCl₂, 10 mM HEPES, pH 7.4 with NaOH.
-
Stock solution of this compound (e.g., 10 mM in water)
-
cGMP stock solution for control experiments
Procedure:
-
Isolate Photoreceptors: Prepare a suspension of isolated photoreceptor cells from the retina of the chosen animal model (e.g., salamander, mouse).
-
Pipette Preparation: Pull and fire-polish micropipettes to a resistance of 3-5 MΩ. Fill the pipette with the intracellular solution.
-
Establish a Gigaseal: Approach a photoreceptor outer segment with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Excise the Patch: Retract the pipette from the cell to excise an inside-out membrane patch. The intracellular face of the membrane is now exposed to the bath solution.
-
Record Baseline Current: Hold the membrane potential at a desired voltage (e.g., -50 mV) and record the baseline current in the absence of any cyclic nucleotides.
-
Apply cGMP Analog: Using the perfusion system, apply the extracellular solution containing the desired concentration of this compound to the patch.
-
Record Channel Activity: Record the inward current generated by the opening of CNG channels. The magnitude of the current is proportional to the number of open channels.
-
Dose-Response Curve: Apply a range of this compound concentrations to generate a dose-response curve and determine the EC₅₀.
-
Control Experiments: Perform control experiments with cGMP to compare the potency of the analog.
-
Data Analysis: Analyze the recorded currents to determine single-channel conductance, open probability, and other gating properties.
Figure 2: Workflow for patch-clamp recording of CNG channels.
Protocol 2: PDE Hydrolysis Assay
This protocol is used to determine the rate of hydrolysis of this compound by phosphodiesterase (PDE) compared to cGMP.
Materials:
-
Purified or recombinant PDE6 enzyme
-
Reaction buffer: e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
-
This compound and cGMP solutions of known concentrations
-
Quenching solution (e.g., 0.1 M HCl)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Prepare Reaction Mixtures: In separate tubes, prepare reaction mixtures containing the reaction buffer and a specific concentration of either cGMP or this compound.
-
Initiate the Reaction: Add a known amount of PDE6 to each tube to start the hydrolysis reaction. Incubate at a controlled temperature (e.g., 30°C).
-
Time-Course Sampling: At various time points (e.g., 0, 1, 5, 10, 30 minutes), take an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Use a mobile phase gradient that allows for the separation of the cyclic nucleotide (cGMP or this compound) from its hydrolyzed product (5'-GMP or 8-Br-5'-GMP).
-
Quantify Hydrolysis: Determine the concentration of the remaining substrate and the formed product at each time point by integrating the peak areas from the HPLC chromatograms.
-
Calculate Hydrolysis Rate: Plot the concentration of the product formed over time to determine the initial rate of hydrolysis for both cGMP and this compound.
-
Determine Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying substrate concentrations. For competitive inhibition studies to determine the inhibition constant (Ki), include the analog in reactions with cGMP as the substrate.
Application in Studying Retinal Degeneration
In many forms of retinal degeneration, such as retinitis pigmentosa, mutations in genes like PDE6 lead to an accumulation of cGMP in photoreceptors. This elevated cGMP level results in excessive opening of CNG channels, leading to a toxic influx of Ca²⁺ and subsequent photoreceptor cell death.
This compound and its analogs can be used to investigate these pathological mechanisms. For instance, Rp-8-Br-PET-cGMPS, an inhibitory analog, has been shown to protect photoreceptors in mouse models of RP. By studying how different cGMP analogs modulate CNG channel activity and downstream signaling pathways, researchers can identify potential therapeutic targets for these blinding diseases.
References
- 1. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pharmacology of Cyclic Nucleotide-Gated Channels: Emerging from the Darkness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cGMP Signaling in Photoreceptor Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photoreceptor phosphodiesterase (PDE6): activation and inactivation mechanisms during visual transduction in rods and cones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sp-8-Br-cGMPS as a Tool for Dissecting PKG Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-8-Br-cGMPS (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, membrane-permeable activator of cGMP-dependent protein kinase (PKG). Its resistance to hydrolysis by phosphodiesterases (PDEs) makes it a stable and reliable tool for studying the downstream effects of PKG activation in various cellular and physiological processes. These application notes provide a comprehensive guide to using this compound for dissecting PKG signaling pathways, including detailed protocols, quantitative data, and visualizations to facilitate experimental design and data interpretation.
Mechanism of Action
This compound is an analog of cyclic guanosine monophosphate (cGMP) that selectively binds to and activates PKG. The "Sp" designation refers to the stereochemistry at the phosphorus atom, which is the preferred configuration for activating PKG. The bromine substitution at the 8th position of the guanine ring enhances its lipophilicity, facilitating its passage across cell membranes. Once inside the cell, this compound mimics the action of endogenous cGMP by binding to the regulatory domains of PKG, causing a conformational change that unleashes the catalytic activity of the kinase. This leads to the phosphorylation of downstream target proteins, thereby initiating a cascade of cellular events.
Applications in Research
This compound is a versatile tool for investigating the role of PKG in a wide range of biological processes, including:
-
Smooth Muscle Relaxation: Studying the mechanisms of vasodilation and bronchodilation.
-
Neurotransmission: Elucidating the role of PKG in synaptic plasticity, learning, and memory.
-
Platelet Aggregation: Investigating the inhibitory effects of the NO/cGMP pathway on platelet function.
-
Gene Expression: Analyzing the regulation of gene transcription by PKG-mediated signaling.
-
Cell Proliferation and Apoptosis: Exploring the involvement of PKG in cell cycle control and programmed cell death.
Data Presentation
Table 1: Quantitative Data for cGMP Analogs
| Compound | Target | Action | Ka (nM) | EC50 (nM) | Reference |
| cGMP | PKG Iβ | Agonist | 370 | 163 | [1] |
| cGMP | PKG II | Agonist | 257 | 96 | [1] |
| 8-Br-cGMP | PKG Iβ | Agonist | - | 328 | [1] |
| 8-Br-cGMP | PKG II | Agonist | 60 | 20 | [1] |
| PET-cGMP | PKG Iβ | Agonist | 18 | 3.8 | [1] |
| 8-pCPT-cGMP | PKG II | Agonist | 22 | 5 | |
| Rp-8-Br-PET-cGMPS | PKG Iα/β | Inhibitor | Ki = 30 | - | |
| Rp-8-Br-PET-cGMPS | PKA | Inhibitor | Ki = 10,000 | - |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for PKG Activation
This protocol describes how to measure the activation of purified PKG by this compound using a synthetic peptide substrate.
Materials:
-
Purified recombinant PKG (Iα, Iβ, or II)
-
This compound
-
PKG substrate peptide (e.g., GRTGRRNSIC)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-32P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, the PKG substrate peptide (e.g., 100 µM), and varying concentrations of this compound (e.g., 0.01 µM to 100 µM).
-
Add purified PKG to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP (e.g., 100 µM, with a specific activity of 100-500 cpm/pmol).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity as a function of this compound concentration to determine the EC50.
Protocol 2: Western Blot Analysis of VASP Phosphorylation in Cultured Cells
This protocol details the use of this compound to stimulate the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a well-characterized PKG substrate, in a cellular context.
Materials:
-
Cultured cells expressing VASP (e.g., vascular smooth muscle cells, platelets, or transfected cell lines)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to the desired confluency.
-
Serum-starve the cells for a few hours to reduce basal kinase activity, if necessary.
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 15-60 minutes). Include a vehicle-treated control.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VASP (Ser239) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VASP to confirm equal loading.
-
Quantify the band intensities to determine the relative increase in VASP phosphorylation.
Visualizations
Caption: The NO/cGMP/PKG signaling pathway and the role of this compound.
Caption: Workflow for analyzing PKG activation using Western blot.
Considerations for Use
-
Solubility: this compound is typically soluble in aqueous buffers. It is recommended to prepare a concentrated stock solution in water or a suitable buffer and then dilute it to the final working concentration in the experimental medium.
-
Stability: this compound is resistant to hydrolysis by PDEs, providing a sustained activation of PKG. However, like any chemical, it should be stored properly according to the manufacturer's instructions, typically at -20°C. The stability of the compound in cell culture media over long incubation periods should be considered.
-
Selectivity and Off-Target Effects: While this compound is a potent activator of PKG, high concentrations may lead to off-target effects. The related compound 8-Br-cGMP has been shown to activate PKA at higher concentrations. It is crucial to perform dose-response experiments to use the lowest effective concentration. The use of appropriate controls, such as a PKG inhibitor (e.g., Rp-8-Br-PET-cGMPS), is highly recommended to confirm that the observed effects are indeed mediated by PKG.
-
Cell Permeability: The bromination of the guanine ring enhances the membrane permeability of this compound, allowing it to be used in intact cell systems without the need for permeabilization agents.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the intricate roles of PKG signaling in health and disease.
References
Troubleshooting & Optimization
Sp-8-Br-cGMPS solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Sp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cGMPS). Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a membrane-permeant analog of cyclic guanosine monophosphate (cGMP). Its key structural modifications—a bromine atom at the 8th position and a phosphorothioate group at the cyclic phosphate—make it a potent activator of cGMP-dependent protein kinase (PKG) and more resistant to hydrolysis by phosphodiesterases (PDEs) compared to endogenous cGMP. This enhanced stability makes it ideal for studying the cGMP/PKG signaling pathway in cell-based assays over extended periods.
Q2: How should I store the solid this compound compound?
A2: The solid, lyophilized this compound sodium salt should be stored desiccated at -20°C.[1] When stored properly, the solid compound is stable for an extended period. For maximum recovery, it is recommended to centrifuge the vial prior to removing the cap to ensure all the powder is at the bottom.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: We recommend preparing a concentrated stock solution in an appropriate solvent (see Q4 and the Solubility Table below), such as DMSO or an aqueous buffer. Once prepared, the stock solution should be aliquoted into single-use volumes in tightly sealed vials and stored at -20°C. Generally, these solutions are usable for up to one month. Avoid repeated freeze-thaw cycles, as this can contribute to compound degradation.
Q4: In which solvents is this compound soluble?
A4: While specific quantitative solubility data for this compound is not readily published, data from closely related 8-bromo cGMP and cAMPS analogs provide excellent guidance. The sodium salt form is expected to have good solubility in aqueous solutions like water and PBS. For higher concentration stock solutions, DMSO is a reliable choice.
Data Presentation: Solubility of this compound and Related Analogs
| Compound | Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Source |
| Sp-8-bromo-cyclic AMPS | DMSO | 25 mg/mL | ~56 mM | Cayman Chemical[2] |
| PBS (pH 7.2) | 10 mg/mL | ~22.4 mM | Cayman Chemical | |
| DMF | 30 mg/mL | ~67.2 mM | Cayman Chemical | |
| Ethanol | 0.5 mg/mL | ~1.1 mM | Cayman Chemical | |
| 8-Bromo-cGMP, sodium salt | Water | 44.61 mg/mL | 100 mM | Tocris Bioscience |
| Rp-8-Br-PET-cGMPS | DMSO | 22.49 mg/mL | 40 mM | Tocris Bioscience |
| Water | 11.25 mg/mL | 20 mM | Tocris Bioscience |
Note: The solubility of this compound (MW: ~462.15 g/mol ) is expected to be comparable to these analogs.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Solution |
| Precipitation upon making stock solution | The solubility limit in the chosen solvent has been exceeded. | Gently warm the solution (e.g., in a 37°C water bath) or use sonication to aid dissolution. If precipitation persists, remake the solution at a lower concentration. |
| Precipitate forms when diluting stock into aqueous buffer/media | The compound is less soluble in the final aqueous medium than in the concentrated stock solvent (e.g., DMSO). This is a common issue known as "salting out". | Perform a stepwise dilution. Add the stock solution dropwise to the aqueous buffer while gently vortexing or swirling the tube. This avoids localized high concentrations of the organic solvent. Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low (<0.5%) to prevent cell toxicity. |
| Inconsistent or no biological effect observed | 1. Compound degradation due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Insufficient incubation time or compound concentration in the experiment. | 1. Prepare fresh stock solutions from the solid compound stored at -20°C. Ensure aliquots are used and avoid freeze-thaw cycles. 2. Verify calculations for stock solution preparation. Ensure the entire solid compound was fully dissolved. 3. Perform a dose-response and time-course experiment to determine the optimal experimental conditions. |
| Potential for compound degradation over time in solution | Stock solutions, especially if not stored properly (e.g., at 4°C or room temperature for extended periods), may degrade. The compound may also be sensitive to light. | Always store stock solution aliquots at -20°C for short-term storage (up to one month). For long-term storage, -80°C is preferable. Protect solutions from light by using amber vials or wrapping vials in aluminum foil. Prepare fresh working solutions for each experiment from a frozen stock aliquot. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in PBS
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Weighing: If not pre-aliquoted, weigh the desired amount of this compound (MW: 462.15 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, you would need 4.62 mg.
-
Dissolving: Add the calculated volume of sterile PBS (pH 7.2). For the example above, add 1 mL of PBS.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. If needed, brief sonication can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use, sterile vials. Store immediately at -20°C.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the frozen stock solution (e.g., 10 mM in PBS or DMSO) at room temperature.
-
Pre-warming Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Dilution: To prepare a working solution (e.g., 100 µM), perform a serial or direct dilution. For a 1:100 dilution, add 10 µL of the 10 mM stock solution to 990 µL of the pre-warmed cell culture medium.
-
Mixing: Gently mix by inverting the tube or pipetting up and down. To prevent precipitation, especially when diluting from a DMSO stock, add the stock solution slowly to the medium while gently swirling.
-
Application: Use the freshly prepared working solution for your experiment immediately.
Visualizations
cGMP/PKG Signaling Pathway
The primary target of this compound is the cGMP-dependent Protein Kinase (PKG). The diagram below illustrates the canonical cGMP signaling pathway that this compound activates.
References
Navigating Inconsistent Results with Sp-8-Br-cGMPS: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistent experimental outcomes when using the cGMP analog, Sp-8-Br-cGMPS. This guide offers a series of frequently asked questions (FAQs), detailed troubleshooting steps, and key experimental protocols to help identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a cGMP analog that primarily functions as a potent activator of cGMP-dependent protein kinase (PKG).[1][2] It is designed to be resistant to hydrolysis by phosphodiesterases (PDEs), leading to a more sustained activation of PKG compared to endogenous cGMP.[2] Additionally, it can act as an agonist for cGMP-gated cation channels (CNG channels).[3]
Q2: My results with this compound are not what I expected. What are the most common reasons for inconsistent outcomes?
Inconsistent results can stem from several factors, including:
-
Compound Stability and Storage: Improper storage can lead to degradation of the compound.
-
Solubility Issues: Incorrect preparation of stock solutions can result in inaccurate concentrations.
-
Off-Target Effects: this compound can interact with other signaling molecules, leading to unexpected biological responses.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all influence experimental outcomes.
-
Assay-Specific Variability: The choice of experimental assay and its parameters can significantly impact the observed effects.
Q3: How should I properly store and handle this compound?
For long-term stability, this compound should be stored as a powder at -20°C.[1] Stock solutions, once prepared, should be stored at -80°C for up to six months or at -20°C for up to one month to minimize degradation. It is important to avoid repeated freeze-thaw cycles. The product is generally stable at room temperature for short periods, such as during shipping.
Q4: I'm observing unexpected cellular toxicity. Could this be an off-target effect?
While this compound is a valuable tool, it's crucial to be aware of potential off-target effects that can contribute to cellular toxicity or confounding results. As a nucleoside analog, it may interact with other nucleotide-binding proteins. For instance, some related 8-bromo-guanine compounds have been noted to potentially inhibit cellular polymerases, which could lead to mitochondrial toxicity. To investigate this, it is recommended to perform a dose-response curve to identify the concentration range where toxicity occurs and assess mitochondrial health using relevant assays.
Troubleshooting Inconsistent Results
When faced with unexpected or inconsistent data, a systematic approach to troubleshooting is essential. The following sections provide guidance on common issues and how to address them.
Problem 1: No effect or a weaker than expected effect is observed.
This is a frequent issue that can often be traced back to the compound's integrity or the experimental setup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C as a powder and that stock solutions have not undergone multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your stock solution and final working concentrations. If possible, confirm the concentration using a spectrophotometer. |
| Poor Cell Permeability | While this compound is cell-permeable, its efficiency can vary between cell types. Consider increasing the incubation time or concentration. |
| High PDE Activity | Although resistant, very high phosphodiesterase activity in your specific cell type could still lead to degradation. Consider using a broad-spectrum PDE inhibitor as a positive control. |
| Inactive Downstream Pathway | Ensure that the downstream components of the PKG signaling pathway are present and functional in your experimental model. |
Problem 2: High variability between replicate experiments.
High variability can obscure real biological effects and make data interpretation difficult.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and serum concentrations. Ensure cells are healthy and in the logarithmic growth phase. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. For small volumes, use low-retention tips to ensure accurate dispensing. |
| Stock Solution Inhomogeneity | Ensure your stock solution is completely dissolved and vortex thoroughly before each use. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for critical experiments. |
Experimental Protocols & Data
Quantitative Data Summary
Understanding the binding affinities and effective concentrations of this compound and its related compounds is crucial for designing experiments and interpreting results.
| Compound | Target | Effect | Parameter | Value | Reference |
| This compound | cGMP-gated cation channels (CNG channels) | Agonist | EC50 | 106.5 μM | |
| Rp-8-Br-PET-cGMPS | cGMP-dependent protein kinase (PKG) type Iα and Iβ | Competitive Inhibitor | Ki | 0.03 μM | |
| Rp-8-Br-PET-cGMPS | cAMP-dependent protein kinase (PKA) type II | Antagonist | Ki | 10 μM |
General Protocol for Cell-Based Assays
This protocol provides a general framework for treating cells with this compound. Specific parameters will need to be optimized for your cell type and assay.
-
Cell Seeding: Plate cells at a predetermined density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Preparation of Working Solution:
-
Thaw the this compound stock solution (typically in DMSO or water) at room temperature.
-
Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. Ensure thorough mixing.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the appropriate concentration of this compound.
-
Include appropriate controls: a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (untreated cells).
-
-
Incubation: Incubate the cells for the desired period (this will vary depending on the specific endpoint being measured).
-
Downstream Analysis: Proceed with your specific assay (e.g., Western blotting for phosphorylation of target proteins, cell viability assay, etc.).
Visualizing Experimental Logic and Pathways
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent results with this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Simplified cGMP Signaling Pathway
This diagram shows the canonical signaling pathway activated by this compound.
Caption: Activation of PKG and CNG channels by this compound.
References
Technical Support Center: Optimizing Sp-8-Br-cGMPS Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Sp-8-Br-cGMPS (Sp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate, sodium salt) for specific cell types and experimental questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is designed to mimic the effects of endogenous cGMP but is more resistant to hydrolysis by phosphodiesterases (PDEs), enzymes that normally degrade cGMP.[1] Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG), which then phosphorylates downstream target proteins, leading to various cellular responses.[2] It can also act as an agonist for cGMP-gated cation channels (CNG channels).[3]
Q2: What is the primary application of this compound in research?
A2: this compound is used to investigate the physiological roles of the cGMP signaling pathway. This includes studying processes such as smooth muscle relaxation, inhibition of platelet aggregation, modulation of neuronal activity, and induction of apoptosis in certain cancer cell lines.[2][4] Because it is more stable than cGMP, it provides a more sustained activation of the pathway.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in aqueous solutions like water, PBS, or cell culture media. For long-term storage, it is recommended to store the compound in its lyophilized form at -20°C. Once dissolved, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in cell culture media?
A4: While this compound is more resistant to PDEs than cGMP, its stability in cell culture media over long incubation periods can be influenced by factors such as media composition, pH, and temperature. For experiments lasting more than 24-48 hours, it may be necessary to replenish the media with a fresh compound. It's advisable to test the stability of the compound in your specific media if the experiment's duration is a concern.
Experimental Protocol: Determining Optimal Concentration
The optimal concentration of this compound is highly dependent on the cell type, the specific endpoint being measured, and the duration of the experiment. A dose-response experiment is crucial to determine the effective concentration range.
Protocol: Dose-Response Curve for this compound
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile water or DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Further dilute the stock solution in your complete cell culture medium to create a series of working concentrations. It is recommended to perform serial dilutions.
-
-
Treatment:
-
Remove the old media from your cells and replace it with the media containing the different concentrations of this compound.
-
Include a vehicle control (media with the same concentration of the solvent, e.g., water or DMSO, as the highest this compound concentration).
-
It is also good practice to include a positive control if one is known for your system.
-
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 15-60 minutes for rapid phosphorylation events, 24-72 hours for proliferation or apoptosis assays).
-
Endpoint Analysis: Measure the desired cellular response. This could be:
-
Biochemical Assays: Western blotting for phosphorylated VASP (a common PKG substrate), ELISA, or other immunoassays.
-
Functional Assays: Measurement of ion channel activity, cell migration, or smooth muscle relaxation.
-
Cell Viability/Proliferation Assays: MTT, WST-1, or CellTiter-Glo assays.
-
Suggested Concentration Ranges for Initial Screening
The following table provides suggested concentration ranges for an initial dose-response experiment. The optimal range will vary between cell types.
| Concentration Range | Typical Application | Rationale |
| Low Range (1 - 10 µM) | Highly sensitive cell types or long-term incubations. | Minimizes potential off-target effects and cytotoxicity. |
| Mid Range (10 - 100 µM) | General screening for most cell types. | This range is often effective for observing significant activation of the cGMP/PKG pathway. |
| High Range (100 - 500 µM) | Less sensitive cell types or short-term incubations. | May be necessary to elicit a response in some systems, but increases the risk of off-target effects. The EC50 for CNG channels is reported to be 106.5 µM. |
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| No observed effect at any concentration. | 1. The cGMP/PKG signaling pathway is not involved in the measured endpoint in your cell type.2. The incubation time is too short or too long.3. The compound has degraded.4. The cell density is too high or too low. | 1. Confirm the expression of PKG in your cells. Use a positive control to ensure the pathway is functional.2. Perform a time-course experiment.3. Use freshly prepared solutions of this compound.4. Optimize cell seeding density. |
| High cell death/toxicity observed even at low concentrations. | 1. The cell type is highly sensitive to sustained PKG activation.2. The solvent (e.g., DMSO) is causing toxicity.3. The compound is contaminated. | 1. Use a lower concentration range (e.g., 0.1 - 10 µM).2. Ensure the final solvent concentration is low (<0.1%) and consistent across all wells, including the vehicle control.3. Use a high-purity source of this compound. |
| Results are not reproducible. | 1. Inconsistent cell passage number or health.2. Variability in compound preparation.3. Inconsistent incubation times. | 1. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment.2. Prepare fresh dilutions from a master stock for each experiment.3. Standardize all incubation times precisely. |
Visualizing the Experimental Workflow and Signaling Pathway
cGMP Signaling Pathway
References
how to control for Sp-8-Br-cGMPS degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sp-8-Br-cGMPS. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and effectiveness of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a chemical analog of cyclic guanosine monophosphate (cGMP). It is designed to be a potent activator of cGMP-dependent protein kinase (PKG). A key feature of this compound and similar analogs is its resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cGMP.[1][2] This resistance allows for a more sustained activation of cGMP signaling pathways in experimental systems.
Q2: How should I store this compound?
For long-term stability, this compound should be stored as a solid at -20°C.[3] Supplier information indicates that the solid form is stable for at least three years under these conditions.
Q3: How do I prepare a stock solution of this compound?
It is recommended to prepare stock solutions fresh for each experiment. This compound is soluble in aqueous solutions. To prepare a stock solution, dissolve the compound in a buffer appropriate for your experimental system, such as PBS (pH 7.2). If you encounter solubility issues, gentle warming in a 37°C water bath and vortexing can aid in dissolution. Stock solutions in solvent should be stored at -80°C for up to six months or at -20°C for one month.
Q4: Is this compound completely resistant to degradation?
While this compound is designed to be resistant to mammalian PDEs, it is not completely inert. Extremely harsh conditions (e.g., strong acids or bases, high temperatures for extended periods) may lead to non-enzymatic degradation. For most standard cell culture and in vitro experiments, enzymatic degradation is significantly reduced compared to cGMP.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no effect observed | Degradation of this compound | - Ensure proper storage of the solid compound at -20°C.- Prepare fresh stock solutions for each experiment.- If using a new batch, verify its purity and integrity via the Certificate of Analysis. |
| Suboptimal concentration | - Perform a dose-response experiment to determine the optimal working concentration for your specific cell line or system. A common starting range for cell-based assays is 10-100 µM. | |
| High PDE activity in the experimental system | - Although this compound is PDE-resistant, consider including a broad-spectrum PDE inhibitor (e.g., IBMX at 100-500 µM) as a positive control with cGMP to confirm that the cGMP signaling pathway is active in your system. | |
| Unexpected off-target effects | High concentration of this compound | - High concentrations of any compound can lead to non-specific effects. Lower the concentration and perform a careful dose-response analysis. |
| Compound purity | - Ensure you are using a high-purity grade of this compound from a reputable supplier. | |
| Precipitation in stock solution | Low solubility in the chosen solvent | - Try gentle warming (37°C) and vortexing. - Consider preparing the stock solution in a different buffer system. |
| Improper storage of stock solution | - Store stock solutions in appropriate aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data: Resistance to Phosphodiesterase Hydrolysis
The primary advantage of cGMP analogs like this compound is their increased resistance to degradation by phosphodiesterases (PDEs). The substitution at the 8-position and the phosphorothioate modification significantly hinder enzymatic hydrolysis.
| Compound | Maximal Hydrolysis Rate (s⁻¹) by PDE | Fold Resistance vs. cGMP |
| cGMP | ~4000 | 1 |
| 8-Br-cGMP | 7.3 | ~548 |
| (Sp)-cGMP[S] | 3.7 | ~1081 |
| (Rp)-cGMP[S] | <0.2 | >20000 |
Data adapted from studies on cGMP analogs and phosphodiesterase activity.
Experimental Protocols
Protocol 1: General Cell-Based Assay for PKG Activation
This protocol provides a general workflow for treating cultured cells with this compound to study the effects of sustained PKG activation.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well cell culture plates
-
Reagents for your specific downstream assay (e.g., Western blot, qPCR, immunofluorescence)
-
Optional: PDE inhibitor (e.g., IBMX) as a control
Procedure:
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of this compound Working Solution:
-
On the day of the experiment, prepare a fresh stock solution of this compound in an appropriate sterile solvent (e.g., PBS or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final working concentrations.
-
-
Cell Treatment:
-
Carefully remove the growth medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
For comparison, you may include wells treated with cGMP alone and cGMP with a PDE inhibitor.
-
-
Incubation: Incubate the cells for the desired duration (this can range from minutes to hours depending on the signaling pathway being investigated).
-
Downstream Analysis: After incubation, process the cells for your chosen downstream analysis to assess the effects of PKG activation.
Protocol 2: Use of PDE Inhibitors as a Control
To confirm that your experimental system is responsive to cGMP and to highlight the stability of this compound, you can use PDE inhibitors as controls.
Procedure:
-
Follow the cell seeding and treatment protocol as described above.
-
In addition to your experimental groups with this compound, include the following control groups:
-
Vehicle control
-
cGMP alone (at a concentration expected to elicit a response)
-
A PDE inhibitor alone (e.g., IBMX at 100-500 µM)
-
cGMP in combination with the PDE inhibitor
-
-
Compare the magnitude and duration of the response between cGMP alone, cGMP with the PDE inhibitor, and this compound. This will demonstrate the effect of PDE-mediated degradation on the cGMP signal and the sustained action of the PDE-resistant analog.
Visualizations
Caption: cGMP signaling pathway and the action of this compound.
Caption: General experimental workflow for a cell-based assay.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Sp-8-Br-cGMPS and Related Analogs
This technical support center provides guidance for researchers, scientists, and drug development professionals using Sp-8-Br-cGMPS and other 8-bromo-cGMP analogs. It addresses potential issues related to cytotoxicity and offers troubleshooting strategies to ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a membrane-permeable analog of cyclic guanosine monophosphate (cGMP). It is designed to be resistant to degradation by phosphodiesterases (PDEs), allowing for sustained activation of cGMP-dependent signaling pathways. Its primary target is cGMP-dependent protein kinase (PKG). The "Sp" designation refers to the stereochemistry at the phosphorus atom, which typically results in an agonistic effect on PKG.
Q2: Is this compound expected to be cytotoxic?
The intended effect of cGMP analogs like this compound in some research contexts, particularly in oncology, is to induce apoptosis and inhibit cell proliferation.[1][2] Therefore, what might be considered "cytotoxicity" could be the desired anti-cancer effect. However, in non-cancer cell types or when studying other physiological processes, this pro-apoptotic effect can be an unwanted side effect. Unintended cytotoxicity can also arise from off-target effects.
Q3: What are the potential off-target effects of 8-bromo-cGMP analogs?
As nucleoside analogs, 8-bromo-cGMP compounds can have off-target effects. The 8-bromo modification locks the guanine base in a syn conformation, which can alter its binding to proteins other than PKG.[3] Potential off-target effects for this class of molecules include:
-
Inhibition of Cellular Polymerases: Nucleoside analogs can potentially inhibit cellular DNA and RNA polymerases, with mitochondrial DNA polymerase being particularly sensitive.[3]
-
Interaction with other Nucleotide-Binding Proteins: Due to structural similarities with endogenous nucleotides, these analogs might interact with other ATP or GTP-binding proteins.[3]
-
Perturbation of Nucleotide Metabolism: The compound could interfere with the synthesis and degradation of endogenous nucleotides.
Q4: How can I determine the optimal concentration of this compound for my experiments while minimizing cytotoxicity?
The optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response curve to determine the concentration range that achieves the desired biological effect (e.g., PKG activation) without causing unacceptable levels of cell death. Start with a broad range of concentrations based on literature values for similar compounds and narrow down to the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: High levels of cell death observed at expected effective concentrations.
-
Question: I am observing significant cell death in my cultures when using this compound at a concentration that is supposed to activate PKG. What could be the cause and how can I fix it?
-
Answer:
-
Confirm the Cause of Cell Death: First, determine if the cell death is due to apoptosis, as this may be an intended effect of PKG activation in some cell types. Use assays like TUNEL or caspase activation assays to confirm apoptosis.
-
Perform a Dose-Response Analysis: Your cell line may be particularly sensitive to the compound. Conduct a thorough dose-response experiment to find the lowest effective concentration.
-
Assess Mitochondrial Health: To investigate off-target mitochondrial toxicity, use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or cellular ATP levels.
-
Consider a Different Analog: If cytotoxicity remains an issue, consider using a different cGMP analog that may have a different selectivity profile.
-
Issue 2: Inconsistent results between experiments.
-
Question: The effects of this compound on my cells are not reproducible. What could be the reason?
-
Answer:
-
Compound Stability: Ensure that the compound is stored correctly and that the stock solutions are fresh. Degradation of the compound can lead to inconsistent results.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can alter cellular responses to cGMP analogs. Maintain consistent cell culture practices.
-
Duration of Treatment: The cytotoxic effects of these compounds can be time-dependent. Optimize the incubation time to achieve the desired effect while minimizing cell death.
-
Quantitative Data Summary
The following table summarizes the effective concentrations and inhibitory constants for various cGMP analogs from the literature. Note that specific data for this compound is limited, and these values should be used as a reference to guide your experimental design.
| Compound | Target/Effect | Concentration/Ki | Cell Type/System | Reference |
| 8-Br-cGMP | Inhibition of EOC cell proliferation | Dose-dependent | Epithelial Ovarian Cancer (EOC) cells | |
| 8-Br-cGMP | Induction of apoptosis | Not specified | MCF-7 and MDA-MB-468 breast cancer cells | |
| Rp-8-Br-PET-cGMPS | PKG inhibitor | Not specified | Not specified | |
| Rp-8-pCPT-cGMPS | PKG inhibitor | Ki of 0.5 µM | Human platelets | |
| Rp-8-Br-cGMPS | Inhibitory effect on progesterone release | 0.01-100 nM | Porcine ovarian granulosa cells |
Experimental Protocols
Protocol 1: Assessing Cell Viability using a Tetrazolium-based Assay (e.g., MTT or WST-8)
This protocol provides a general method for determining cell viability after treatment with a cGMP analog.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add the tetrazolium reagent (e.g., MTT or WST-8 from a Cell Counting Kit-8) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours to allow for the conversion of the reagent to a colored formazan product.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Detection of Apoptosis by Caspase-8 Activation
This protocol outlines the detection of an early apoptotic marker, activated caspase-8.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a multi-well plate. Include positive and negative controls.
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for cleaved caspase-8.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Compare the levels of cleaved caspase-8 in treated samples to the controls. An increase in cleaved caspase-8 is indicative of apoptosis induction.
Visualizations
Caption: Workflow for assessing and mitigating the cytotoxicity of this compound.
Caption: Simplified signaling pathway for this compound-induced apoptosis.
References
- 1. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic GMP induced apoptosis via protein kinase G in oestrogen receptor-positive and -negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
unexpected pharmacological effects of Sp-8-Br-cGMPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-8-Br-cGMPS. The information is designed to address specific issues that may arise during experiments and to clarify unexpected pharmacological effects.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound in a question-and-answer format.
Question: My results with this compound are the opposite of what I expected. Instead of activation, I'm seeing an inhibitory effect. Why is this happening?
Answer: This is a documented phenomenon with cGMP analogs and can be attributed to several factors:
-
Dose-dependent dual effects: Some cGMP analogs exhibit biphasic or opposing effects at different concentrations. For instance, the related compound 8-Br-cGMP has been shown to cause antinociceptive effects at low doses and hyperalgesia at high doses.[1] It is crucial to perform a thorough dose-response analysis to determine the optimal concentration for the desired effect in your specific experimental model.
-
Off-target effects: this compound, while primarily known as a Protein Kinase G (PKG) activator, can also interact with other cellular components. A notable off-target effect is its interaction with cyclic nucleotide-gated (CNG) channels.[2][3] Depending on the specific CNG channel isoform and the experimental system, this compound can act as an agonist.[2][3] A related compound, Sp-8-Br-PET-cGMPS, is known to be a PKG activator but an inhibitor of retinal-type cGMP-gated ion channels. This dual activity can lead to complex and sometimes contradictory cellular responses.
-
Interaction with Phosphodiesterases (PDEs): Thio-modified analogs like this compound are resistant to hydrolysis by many PDEs. However, some cGMP analogs can inhibit certain PDE isoforms. This inhibition can lead to an accumulation of endogenous cGMP, which could potentiate or alter the expected downstream signaling.
Question: I am observing high variability in my results between experiments. What could be the cause?
Answer: High variability can stem from several sources:
-
Compound Stability and Handling: Ensure proper storage of this compound, typically at -20°C. Repeated freeze-thaw cycles should be avoided. Prepare fresh solutions for each experiment, as the stability of the compound in solution over time can vary depending on the solvent and storage conditions.
-
Cell Culture Conditions: The expression levels of PKG, CNG channels, and PDEs can vary with cell passage number, confluence, and differentiation state. These variations can significantly impact the cellular response to this compound.
-
Metabolic Activity: Although more resistant to hydrolysis than cGMP, some breakdown of this compound may still occur over long incubation periods. For prolonged experiments, consider using fresh compound or verifying its concentration.
Question: I am seeing unexpected toxic effects in my cell cultures at concentrations that are supposed to be effective. What should I do?
Answer: Unexpected cytotoxicity can be due to:
-
Off-target effects: As with other nucleoside analogs, high concentrations of this compound may lead to off-target effects on essential cellular processes.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your specific cell line.
-
Experimental Duration: Prolonged exposure to any bioactive compound can lead to cellular stress and toxicity. Consider optimizing the incubation time.
A standard dose-response curve to determine the therapeutic window and assess for cytotoxicity using assays like MTT or LDH is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a membrane-permeable activator of cGMP-dependent protein kinase (PKG). It mimics the action of endogenous cGMP, leading to the phosphorylation of downstream target proteins involved in various physiological processes.
Q2: How does this compound differ from 8-Br-cGMP?
A2: The "Sp" and "S" in this compound refer to the phosphorothioate modification at the cyclic phosphate group. This modification makes the molecule more resistant to hydrolysis by phosphodiesterases (PDEs) compared to 8-Br-cGMP. This increased stability makes it suitable for longer-term experiments.
Q3: Can this compound activate cAMP-dependent protein kinase (PKA)?
A3: While generally considered more selective for PKG, some cGMP analogs can exhibit cross-reactivity with PKA, especially at higher concentrations. It is advisable to use appropriate controls, such as PKA-specific inhibitors (e.g., H89) or activators, to confirm the specificity of the observed effects. Some studies have shown that the Rp-diastereomer of cGMP analogs can be a non-specific antagonist of both PKG and PKA.
Q4: What are the known off-targets of this compound?
A4: The most well-documented off-target effects are on cyclic nucleotide-gated (CNG) channels, where it can act as an agonist. There is also potential for interaction with various phosphodiesterase (PDE) isoforms.
Q5: How can I distinguish between PKG-mediated and CNG channel-mediated effects in my experiments?
A5: A useful strategy is to use a combination of pharmacological tools. For example, you can use a PKG inhibitor, such as Rp-8-Br-cGMPS or KT5823, in conjunction with this compound. If the effect is blocked by the PKG inhibitor, it is likely mediated by PKG. To investigate the involvement of CNG channels, specific channel blockers can be employed. Additionally, comparing the effects of this compound with Sp-8-Br-PET-cGMPS, which is a PKG activator and a CNG channel inhibitor, can be informative.
Data Presentation
Table 1: Summary of Pharmacological Effects of this compound and Related Analogs
| Compound | Primary Target | Reported Effect | Concentration Range | Cell/Tissue Type | Reference |
| This compound | PKG | Activator | Micromolar | Various | |
| CNG Channels | Agonist | EC50: 106.5 µM | Rod photoreceptor | ||
| 8-Br-cGMP | PKG | Activator | Micromolar | Various | |
| Nociception | Antinociceptive | 0.1-0.25 µmol (i.t.) | Rat spinal cord | ||
| Nociception | Hyperalgesic | 2.5 µmol (i.t.) | Rat spinal cord | ||
| Sp-8-Br-PET-cGMPS | PKG | Activator | Not specified | Various | |
| Retinal CNG Channels | Inhibitor | Not specified | Retinal cells | ||
| Rp-8-Br-cGMPS | PKG | Antagonist | Ki: 4 µM | Not specified | |
| CNG Channels | Agonist | EC50: 173.5 µM | Not specified |
Experimental Protocols
Protocol 1: Assessment of PKG Activation in Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Starvation: Serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1 µM to 100 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO). To confirm PKG specificity, pre-incubate a set of wells with a PKG inhibitor (e.g., 10 µM Rp-8-Br-cGMPS) for 30 minutes before adding this compound.
-
Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with antibodies against phosphorylated VASP (Vasodilator-Stimulated Phosphoprotein) at Ser239, a well-established marker of PKG activity, and total VASP as a loading control.
-
Analysis: Quantify band intensities to determine the fold-change in VASP phosphorylation relative to the control.
Mandatory Visualizations
Caption: Canonical and off-target signaling pathways of cGMP and this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Optimizing Sp-8-Br-cGMPS Delivery in Tissue Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sp-8-Br-cGMPS, a cell-permeable cGMP analog. Here, you will find troubleshooting advice and frequently asked questions to enhance the delivery and efficacy of this compound in your tissue preparation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a membrane-permeant analog of cyclic guanosine monophosphate (cGMP). Its primary mechanism of action is the activation of cGMP-dependent protein kinase (PKG).[1] It can also act as an agonist for cGMP-gated cation channels (CNG channels).[2] The "Sp" designation refers to the stereochemistry at the phosphorus atom, which, combined with the 8-bromo modification, enhances its resistance to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained effect compared to endogenous cGMP.[3]
Q2: How does this compound differ from other cGMP analogs like 8-Br-cGMP?
A2: While both are membrane-permeable cGMP analogs, this compound, with its phosphorothioate modification, is generally more resistant to degradation by PDEs than 8-Br-cGMP.[3][4] This increased stability can lead to more prolonged and consistent activation of cGMP signaling pathways in experimental settings. However, the lipophilicity and potency can vary between different analogs, which may influence their efficacy in different tissue types. For instance, 8-pCPT-cGMP is another analog with higher lipophilicity than 8-Br-cGMP.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability. For preparing stock solutions, it is crucial to refer to the batch-specific molecular weight on the vial's certificate of analysis. Once in solution, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: How do I prepare a stock solution of this compound?
A4: The solubility of this compound and its analogs can vary. For related compounds like 8-Bromo-cGMP, solubility in water is high (e.g., up to 100 mM). For Sp-8-bromo-cyclic AMPS, a similar compound, solubility is reported in various solvents such as DMF (30 mg/ml), DMSO (25 mg/ml), and PBS (pH 7.2, 10 mg/ml). It is recommended to first attempt to dissolve this compound in aqueous buffers like PBS. If solubility is an issue, a small amount of DMSO can be used to create a concentrated stock solution, which can then be diluted to the final working concentration in your physiological buffer. Always ensure the final concentration of the organic solvent is compatible with your tissue preparation and does not exceed cytotoxic levels (typically <0.1% for DMSO).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in tissue preparations, such as organotypic slice cultures.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak biological response | 1. Inadequate tissue penetration: The compound may not be reaching the target cells within the tissue slice due to its thickness or density. 2. Insufficient incubation time: The duration of exposure may not be long enough for the compound to diffuse and elicit a response. 3. Incorrect concentration: The working concentration may be too low to activate the signaling pathway effectively. 4. Compound degradation: The compound may have degraded due to improper storage or handling. | 1a. Optimize slice thickness: Prepare thinner slices (e.g., 200-300 µm) to reduce the diffusion distance. 1b. Increase lipophilicity: If available, consider using a more lipophilic analog to enhance membrane permeability. 2. Extend incubation period: Increase the incubation time to allow for sufficient diffusion into the tissue. Time-course experiments are recommended to determine the optimal duration. 3. Perform a dose-response curve: Test a range of concentrations to identify the optimal effective concentration for your specific tissue and experimental conditions. 4. Ensure proper storage: Always store the compound at -20°C and prepare fresh dilutions from a properly stored stock solution for each experiment. |
| High background or off-target effects | 1. Non-specific activation: At high concentrations, this compound may activate other signaling pathways or have off-target effects. Some sources indicate it can be an unspecific activator of cAMP-dependent protein kinase. 2. Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cellular stress or toxicity. | 1a. Use the lowest effective concentration: Determine the minimal concentration that produces the desired effect through a dose-response study. 1b. Include appropriate controls: Use an inactive analog, if available, or a vehicle control to distinguish specific effects from non-specific ones. Consider using Rp-8-Br-cGMPS, a PKG inhibitor, as a negative control. 2. Minimize solvent concentration: Ensure the final concentration of the solvent in the culture medium is well below toxic levels (e.g., <0.1% DMSO). |
| Variability between experiments | 1. Inconsistent slice quality: Differences in slice thickness, viability, or region of interest can lead to variable results. 2. Inconsistent compound preparation: Variations in the preparation of stock and working solutions can affect the final concentration. | 1. Standardize tissue preparation: Use a vibratome for consistent slice thickness and handle the tissue carefully to maintain viability. Ensure you are consistently targeting the same anatomical region. 2. Follow a strict dilution protocol: Prepare fresh working solutions for each experiment from a well-characterized stock solution. |
Experimental Protocols
General Protocol for Preparation and Application of this compound to Organotypic Slice Cultures
This protocol provides a general framework that can be adapted for various tissue types.
Materials:
-
This compound
-
Sterile physiological buffer (e.g., PBS, HBSS)
-
DMSO (if required for solubilization)
-
Organotypic slice culture medium
-
Vibratome or tissue chopper
-
Cell culture inserts
-
6-well culture plates
Procedure:
-
Preparation of this compound Stock Solution:
-
Calculate the required amount of this compound based on the batch-specific molecular weight to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Dissolve the compound in a sterile physiological buffer. If solubility is limited, use a minimal amount of DMSO to dissolve the powder and then dilute with the physiological buffer.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
-
-
Organotypic Slice Culture Preparation:
-
Prepare 200-400 µm thick tissue slices using a vibratome in ice-cold, oxygenated dissection buffer.
-
Transfer the slices onto sterile, semi-permeable cell culture inserts.
-
Place the inserts in a 6-well plate containing pre-warmed culture medium, ensuring the tissue is at the air-medium interface.
-
Allow the slices to equilibrate in a humidified incubator (37°C, 5% CO2) for a period appropriate for your tissue type before treatment.
-
-
Application of this compound:
-
Prepare the final working concentration of this compound by diluting the stock solution in fresh, pre-warmed culture medium.
-
Carefully remove the old medium from the wells and replace it with the medium containing this compound.
-
Incubate the slices for the desired experimental duration.
-
For washout experiments, replace the treatment medium with fresh, compound-free medium.
-
-
Analysis:
-
Following treatment, the tissue slices can be processed for various downstream analyses, such as immunohistochemistry, Western blotting, or electrophysiological recordings.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for weak biological response.
References
- 1. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biolog.de [biolog.de]
- 4. Analysis of the functional role of cGMP-dependent protein kinase in intact human platelets using a specific activator 8-para-chlorophenylthio-cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Sp-8-Br-cGMPS: A Technical Guide to Purity and Experimental Success
Technical Support Center
Researchers utilizing Sp-8-Br-cGMPS, a potent activator of cGMP-dependent protein kinase (PKG), must consider the purity of the compound to ensure reliable and reproducible experimental outcomes. This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of this compound purity on your research.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is generally supplied at a high purity. Most manufacturers specify a purity of ≥98% or >99%, which is typically determined by High-Performance Liquid Chromatography (HPLC).[1][2][3] It is crucial to obtain a lot-specific Certificate of Analysis (CoA) from your supplier to confirm the purity of the compound you are using.
Q2: How can impurities in my this compound sample affect my experimental results?
A2: Impurities can have several detrimental effects on experiments, including:
-
Reduced Potency: The presence of inactive isomers (such as Rp-8-Br-cGMPS) or other contaminants will lower the effective concentration of the active Sp-isomer, leading to a weaker than expected biological response.
-
Off-Target Effects: Uncharacterized impurities could interact with other cellular components, leading to misleading or artifactual data. For example, impurities might activate other kinases or inhibit phosphatases, confounding the interpretation of results.
-
Variability: Lot-to-lot variability in impurity profiles can be a significant source of experimental irreproducibility.
Q3: My cells are not responding to this compound as expected. Could this be a purity issue?
A3: While several factors can contribute to a lack of cellular response, the purity and integrity of your this compound are critical considerations. Before investigating complex biological variables, verify the following:
-
Compound Integrity: Ensure the compound has been stored correctly at -20°C to prevent degradation.[2][4] For long incubation periods, consider that even stable analogs can be metabolized by cells, potentially leading to a diminished effect over time.
-
Purity Verification: If you suspect an issue with the compound, consider having its purity analytically verified by a core facility using a method like HPLC-MS.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the lack of response is due to insufficient concentration or a complete lack of compound activity.
Q4: What is the difference between this compound and Rp-8-Br-cGMPS?
A4: this compound and Rp-8-Br-cGMPS are diastereomers, differing in the spatial orientation of the sulfur atom in the cyclic monophosphorothioate ring. The "Sp" isomer is a potent activator of PKG. In contrast, the "Rp" isomer can act as an antagonist or weak partial agonist of PKG, and in some systems, it may have opposing effects. The presence of the Rp isomer as an impurity can therefore competitively inhibit the action of the Sp isomer.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Problem: Inconsistent or weaker-than-expected PKG activation.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Degradation | Verify storage conditions. | Always store this compound at -20°C as recommended. Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and avoid repeated freeze-thaw cycles. |
| Low Purity/Contamination | Review the Certificate of Analysis for the specific lot. | Compare the stated purity with your experimental expectations. If purity is lower than specified, contact the supplier. Consider ordering from a different vendor with a higher purity guarantee. |
| Incorrect Isomer | Confirm the product identity. | Ensure you have purchased the Sp-isomer for PKG activation. The Rp-isomer will not effectively activate PKG. |
| Cellular Metabolism | Consider the duration of the experiment. | For long-term studies, be aware that intracellular phosphodiesterases may slowly hydrolyze the compound, although it is more resistant than native cGMP. Replenish the compound in the media if necessary. |
Problem: Observed off-target effects or cellular toxicity.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Unidentified Impurities | Perform a literature search for known off-target effects of cGMP analogs. | Some impurities may have biological activity unrelated to PKG. Lower the concentration of this compound to the minimum effective dose to reduce the impact of any contaminants. |
| Solvent Toxicity | Evaluate the final concentration of the solvent (e.g., DMSO) in your experiment. | Ensure the final solvent concentration is below the threshold for cellular toxicity (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent effects. |
| Compound-Specific Toxicity | Titrate the concentration of this compound. | High concentrations of any small molecule can induce cellular stress. Determine the optimal concentration range for PKG activation without inducing toxicity by performing a cytotoxicity assay. |
Data and Protocols
Purity Specifications of cGMP Analogs
The following table summarizes typical purity specifications for this compound and related compounds from various suppliers.
| Compound | Supplier Example | Purity Specification | Analytical Method |
| This compound | United States Biological | Highly Purified | Not Specified |
| Sp-8-Br-PET-cGMPS | BIOLOG Life Science Institute | > 99% | HPLC |
| Rp-8-Br-cGMPS | InvivoChem | ≥98% | Not Specified |
| Rp-8-Br-PET-cGMPS | R&D Systems | ≥98% | Not Specified |
Experimental Protocol: Western Blot for VASP Phosphorylation
A common method to assess the activity of this compound is to measure the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239, a known PKG substrate.
-
Cell Culture: Plate cells (e.g., vascular smooth muscle cells) and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 1-100 µM) or a vehicle control for a specified time (e.g., 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-VASP (Ser239) and total VASP.
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent. Quantify band intensities and normalize the phospho-VASP signal to the total VASP signal.
Visualizing Experimental Logic and Pathways
cGMP Signaling Pathway
Caption: The cGMP signaling pathway, showing activation by NO and bypass by this compound.
Experimental Workflow for Purity Assessment
Caption: A logical workflow for verifying this compound purity before and during experiments.
Troubleshooting Logic for Failed PKG Activation
Caption: A decision tree for troubleshooting experiments where this compound fails to activate PKG.
References
avoiding Sp-8-Br-cGMPS precipitation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Sp-8-Br-cGMPS, with a focus on preventing precipitation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (8-Bromoguanosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic guanosine monophosphate (cGMP). Its primary mechanism of action involves the activation of cGMP-dependent protein kinase (PKG), a key component of the nitric oxide (NO) signaling pathway. The bromine substitution at the 8th position and the phosphorothioate modification at the phosphate group increase its lipophilicity, enhancing membrane permeability and providing resistance to hydrolysis by phosphodiesterases (PDEs). This allows for a more sustained activation of PKG in experimental settings.
Q2: I'm observing precipitation after diluting my this compound stock solution into my experimental buffer. What is the likely cause?
Precipitation of this compound upon dilution in aqueous buffers is a common issue, primarily due to its lipophilic nature. While the compound is often supplied as a sodium salt to improve its initial solubility, its overall hydrophobicity can lead to it crashing out of solution when the concentration of the organic solvent from the stock solution is significantly lowered in the final aqueous buffer.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. A related compound, Rp-8-Br-PET-cGMPS, is soluble up to 40 mM in DMSO. It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your final experimental buffer, keeping the final DMSO concentration below 0.5% to avoid solvent-induced artifacts and cellular toxicity.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or water?
While some related cGMP analogs are soluble in water, the lipophilicity of this compound can make direct dissolution in purely aqueous buffers challenging, especially at higher concentrations. A related compound, Rp-8-Br-PET-cGMPS, is reported to be soluble up to 20 mM in water, which can serve as a starting reference. If direct dissolution is attempted, it is crucial to start with a small amount and use vigorous vortexing or sonication to aid dissolution.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experimental buffers.
Initial Checks
-
Verify Compound Integrity: Ensure the compound has been stored correctly at -20°C in a desiccated environment.
-
Visual Inspection: Before use, visually inspect the lyophilized powder for any signs of degradation or contamination.
Optimizing Solution Preparation
The key to preventing precipitation is a well-planned dissolution and dilution strategy.
Protocol 1: Preparing a Concentrated Stock Solution in DMSO
-
Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Diluting the DMSO Stock into Aqueous Buffer
Direct dilution of a concentrated DMSO stock into a large volume of aqueous buffer can cause localized high concentrations of the compound, leading to precipitation. A serial dilution approach is recommended.
-
Pre-warm your experimental buffer (e.g., cell culture medium, PBS) to the experimental temperature.
-
Perform an intermediate dilution of the DMSO stock solution into a small volume of the buffer. For example, add 1-2 µL of the 10 mM DMSO stock to 100-200 µL of the buffer.
-
Mix this intermediate dilution thoroughly by gentle pipetting or vortexing.
-
Add the intermediate dilution to the final volume of your experimental buffer to achieve the desired working concentration.
Data Presentation
Table 1: Solubility of Related cGMP Analogs
| Compound | Solvent | Reported Solubility |
| Rp-8-Br-PET-cGMPS | Water | up to 20 mM |
| Rp-8-Br-PET-cGMPS | DMSO | up to 40 mM |
Note: This data is for a structurally related compound and should be used as a guideline. The actual solubility of this compound may vary.
Experimental Protocols
Key Experiment: Preparation of this compound Working Solution for Cell-Based Assays
This protocol outlines the steps to prepare a 10 µM working solution of this compound in a final volume of 10 mL of cell culture medium, starting from a 10 mM stock in DMSO.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes and conical tubes
Methodology:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: ~462.15 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial of this compound.
-
Vortex until fully dissolved.
-
-
Perform an Intermediate Dilution:
-
In a sterile microcentrifuge tube, add 99 µL of pre-warmed cell culture medium.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Gently pipette up and down to mix. This creates a 100 µM intermediate solution.
-
-
Prepare the Final Working Solution:
-
In a sterile 15 mL conical tube, add 9.9 mL of pre-warmed cell culture medium.
-
Add 100 µL of the 100 µM intermediate solution to the 9.9 mL of medium.
-
Invert the tube several times to ensure thorough mixing. The final concentration will be 10 µM.
-
Visualizations
Caption: cGMP/PKG signaling pathway activated by this compound.
Caption: Logical workflow for troubleshooting this compound precipitation.
Validation & Comparative
A Comparative Guide to PKG Activators: Sp-8-Br-cGMPS vs. 8-Br-cGMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two commonly used cGMP analogs, Sp-8-Br-cGMPS and 8-Br-cGMP, in their capacity to activate cGMP-dependent protein kinase (PKG). The selection of an appropriate PKG activator is critical for accurate and reproducible experimental outcomes in studies of the nitric oxide/cGMP signaling pathway. This document outlines the key differences in their biochemical properties, supported by available experimental data, and provides a detailed experimental protocol for assessing PKG activation.
Executive Summary
Both this compound and 8-Br-cGMP are potent activators of PKG, facilitating the study of its diverse physiological roles, from smooth muscle relaxation to the regulation of cell proliferation. The primary distinction lies in their resistance to hydrolysis by phosphodiesterases (PDEs). This compound, a phosphorothioate analog, exhibits enhanced stability against enzymatic degradation, offering a longer duration of action in cellular systems.[1] In contrast, 8-Br-cGMP is more susceptible to hydrolysis by PDEs.[2] While quantitative activation data for 8-Br-cGMP is available, similar detailed kinetic data for this compound is not as readily found in the literature.
Quantitative Comparison of PKG Activators
The following table summarizes the activation constants (Ka) for cGMP and 8-Br-cGMP for different PKG isotypes. A lower Ka value indicates a higher binding affinity and more potent activation.
| Compound | Target PKG Isotype(s) | Activation Constant (Ka) | Notes |
| cGMP (endogenous activator) | PKG Iβ | ~370 nM[3] | Natural endogenous activator. |
| PKG II | ~257 nM[3] | ||
| 8-Br-cGMP | PKG Iβ | Similar to cGMP[3] | Commonly used cell-permeable analog. |
| PKG II | ~60 nM | Moderately selective for PKG II. Can activate PKA at higher concentrations. | |
| This compound | PKG Iα and Iβ | Data not available | A PDE-resistant activator of PKG. Described as more lipophilic and membrane-permeant compared to other analogs like Sp-8-pCPT-cGMPS. |
Key Differences and Considerations
Phosphodiesterase Resistance: The most significant advantage of this compound is its resistance to hydrolysis by cyclic nucleotide-dependent phosphodiesterases. This stability ensures a more sustained activation of PKG in cellular assays, which is particularly beneficial for long-term experiments. 8-Br-cGMP, while effective, can be degraded by PDEs, potentially leading to a transient and less controlled activation of PKG.
Lipophilicity and Membrane Permeability: this compound is reported to be more lipophilic and membrane-permeable than some other cGMP analogs, facilitating its entry into intact cells.
Selectivity: 8-Br-cGMP shows moderate selectivity for PKG II over PKG Iβ. However, at higher concentrations, it can cross-activate cAMP-dependent protein kinase (PKA), which is a critical consideration when interpreting experimental results. The selectivity profile of this compound for PKG isoforms and its potential for PKA cross-activation are not as well-documented in publicly available literature.
Signaling Pathway
The diagram below illustrates the canonical nitric oxide (NO)/cGMP signaling pathway leading to the activation of PKG and subsequent downstream effects.
References
A Comparative Guide to Sp-8-Br-cGMPS and Rp-8-Br-cGMPS: Unraveling Their Opposing Roles in cGMP Signaling
For researchers, scientists, and drug development professionals, understanding the nuanced effects of signaling molecules is paramount. This guide provides a comprehensive comparison of two closely related yet functionally antagonistic cGMP analogs: Sp-8-Br-cGMPS and Rp-8-Br-cGMPS. By examining their distinct impacts on the pivotal enzyme Protein Kinase G (PKG), this document serves as a critical resource for designing and interpreting experiments in diverse research areas, including smooth muscle physiology, platelet function, and apoptosis.
This guide presents a detailed analysis of their mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of the signaling pathways involved.
At a Glance: this compound vs. Rp-8-Br-cGMPS
This compound and Rp-8-Br-cGMPS are diastereomers of the cGMP analog 8-Bromo-guanosine-3',5'-cyclic monophosphorothioate. The key difference lies in the spatial orientation of the sulfur atom on the phosphate group, which dictates their opposing effects on PKG.
-
This compound (and its more lipophilic analog, Sp-8-Br-PET-cGMPS) acts as an agonist , activating PKG and mimicking the effects of cGMP.[1]
-
Rp-8-Br-cGMPS (and its more lipophilic analog, Rp-8-Br-PET-cGMPS) functions as a competitive antagonist , inhibiting PKG activation by cGMP.
Quantitative Comparison of Effects on Protein Kinase G (PKG)
The contrasting effects of these analogs on PKG activity can be quantified by their activation (Ka) and inhibition (Ki) constants. The following table summarizes these values for the respective lipophilic derivatives, Sp-8-Br-PET-cGMPS and Rp-8-Br-PET-cGMPS, which are more commonly used in cell-based assays due to their enhanced membrane permeability.
| Parameter | Sp-8-Br-PET-cGMPS (Agonist) | Rp-8-Br-PET-cGMPS (Antagonist) | Reference |
| Action on PKG | Activator | Competitive Inhibitor | [1] |
| Activation Constant (Ka) for PKG Iα | ~0.1 µM | Not Applicable | [2] |
| Inhibition Constant (Ki) for PKG Iα | Not Applicable | ~0.5 µM |
The cGMP/PKG Signaling Pathway
The cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) signaling pathway plays a crucial role in a multitude of physiological processes. The diagram below illustrates the canonical pathway and the points of intervention for this compound and Rp-8-Br-cGMPS.
Caption: The cGMP/PKG signaling pathway and points of modulation by Sp- and Rp-8-Br-cGMPS.
Experimental Applications and Protocols
The opposing actions of this compound and Rp-8-Br-cGMPS make them invaluable tools for dissecting the role of the cGMP/PKG pathway in various cellular processes.
Vascular Smooth Muscle Relaxation
Background: The cGMP/PKG pathway is a key regulator of vascular tone, where increased PKG activity leads to smooth muscle relaxation and vasodilation.
Experimental Goal: To compare the effects of this compound and Rp-8-Br-cGMPS on the contractility of isolated vascular smooth muscle tissue.
Methodology:
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C and gassed with 95% O2 / 5% CO2.
-
Contraction Induction: Pre-contract the aortic rings with a vasoconstrictor, such as phenylephrine or U46619, to induce a stable, submaximal contraction.
-
Compound Addition:
-
This compound: Add cumulatively increasing concentrations of Sp-8-Br-PET-cGMPS to the organ bath to assess its dose-dependent relaxation effect.
-
Rp-8-Br-cGMPS: Pre-incubate the aortic rings with Rp-8-Br-PET-cGMPS for a defined period (e.g., 30 minutes) before inducing contraction and then assess the effect of a known vasodilator that acts via the cGMP pathway (e.g., sodium nitroprusside).
-
-
Data Acquisition: Record the changes in isometric tension using a force transducer.
-
Analysis: Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor. For the inhibitory effect of Rp-8-Br-cGMPS, compare the dose-response curve of the vasodilator in the presence and absence of the inhibitor.
Caption: Experimental workflow for assessing vascular smooth muscle relaxation.
Platelet Aggregation
Background: The NO/cGMP/PKG signaling pathway is a key inhibitor of platelet activation and aggregation, thereby playing a crucial role in preventing thrombosis.
Experimental Goal: To investigate the opposing effects of this compound and Rp-8-Br-cGMPS on platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and centrifuge at a low speed to prepare PRP.
-
Platelet Aggregation Assay:
-
Perform the assay in an aggregometer, which measures changes in light transmission through the PRP as platelets aggregate.
-
This compound: Pre-incubate PRP with varying concentrations of Sp-8-Br-PET-cGMPS before adding a platelet agonist (e.g., ADP, collagen, or thrombin).
-
Rp-8-Br-cGMPS: Pre-incubate PRP with Rp-8-Br-PET-cGMPS and then assess its ability to reverse the anti-aggregatory effect of a cGMP-elevating agent like sodium nitroprusside.
-
-
Data Acquisition: Monitor and record the percentage of platelet aggregation over time.
-
Analysis: Compare the aggregation curves and the maximum percentage of aggregation in the presence and absence of the test compounds.
Apoptosis
Background: The role of the cGMP/PKG pathway in apoptosis is complex and can be pro-apoptotic or anti-apoptotic depending on the cell type and context.
Experimental Goal: To determine the effects of modulating PKG activity with this compound and Rp-8-Br-cGMPS on the induction of apoptosis in a selected cell line.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., a cancer cell line known to be sensitive to cGMP-mediated apoptosis) under standard conditions.
-
Treatment: Treat the cells with:
-
A known apoptosis inducer (positive control).
-
Sp-8-Br-PET-cGMPS alone or in combination with a sub-optimal dose of an apoptosis inducer.
-
An apoptosis inducer that acts via the cGMP pathway, in the presence and absence of Rp-8-Br-PET-cGMPS.
-
-
Apoptosis Assays: After a defined incubation period, assess apoptosis using established methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
-
Caspase-3/7 Activity Assay: Measure the activity of executioner caspases using a luminogenic or fluorogenic substrate.
-
-
Analysis: Compare the levels of apoptosis and caspase activity across the different treatment groups.
Conclusion
This compound and Rp-8-Br-cGMPS, along with their more cell-permeable PET derivatives, are powerful pharmacological tools for elucidating the multifaceted roles of the cGMP/PKG signaling pathway. Their opposing actions as an agonist and antagonist, respectively, allow for precise manipulation of PKG activity, enabling researchers to dissect its contribution to a wide range of physiological and pathophysiological processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the effective utilization of these compounds in advancing our understanding of cGMP-mediated cellular regulation.
References
Validating Sp-8-Br-cGMPS as a Selective PKG Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of cGMP-mediated signaling pathways is crucial for understanding a myriad of physiological processes and for the development of novel therapeutics. Central to this pathway is the cGMP-dependent protein kinase (PKG). The selection of a potent and selective PKG agonist is paramount for elucidating its specific roles while avoiding off-target effects, primarily through the activation of the homologous cAMP-dependent protein kinase (PKA). This guide provides a comprehensive comparison of Sp-8-Br-cGMPS with other cGMP analogs, presenting key experimental data and detailed protocols to aid researchers in their validation processes.
Comparative Analysis of PKG Agonist Selectivity
The ideal PKG agonist should exhibit high potency for PKG isoforms with minimal activation of PKA. The following table summarizes the activation constants (Ka) and/or the half-maximal effective concentrations (EC50) for this compound and other commonly used cGMP analogs. Lower values indicate higher potency. The selectivity is often expressed as the ratio of the potency for PKA to that for PKG, with a higher ratio indicating greater selectivity for PKG.
| Compound | Target Kinase | Activation Constant (Ka) / EC50 | Selectivity (PKA/PKG) | Reference |
| This compound | PKG | Data not consistently available in comparative format | Unspecific activator of PKA[1][2] | [1][2] |
| PKA | Unspecific activator[1] | |||
| 8-Br-cGMP | PKG I | Ka: ~0.1 µM | ~10-fold selective for PKG II | |
| PKG II | Ka: 60 nM | |||
| PKA | Ka: ~10 µM | |||
| 8-pCPT-cGMP | PKG Iβ | Ka similar to cGMP | ~19-fold selective for PKG II | |
| PKG II | Ka: 22 nM | |||
| PET-cGMP | PKG Iβ | Ka: 18 nM | ~40-fold selective for PKG Iβ | |
| PKG II | Ka: >2.5 µM | |||
| cGMP | PKG Iβ | Ka: 370 nM | ||
| PKG II | Ka: 257 nM |
Experimental Protocols
To validate the selectivity of a PKG agonist like this compound, a robust in vitro kinase assay is essential. The following is a generalized protocol for a radiometric [γ-³²P]ATP kinase assay, a standard and sensitive method for quantifying kinase activity.
Protocol: In Vitro Radiometric Kinase Selectivity Assay
Objective: To determine the activation constant (Ka) of this compound for PKG and PKA and to assess its selectivity.
Materials:
-
Recombinant human PKG Iα, PKG Iβ, and PKA catalytic subunit
-
This compound and other cGMP analogs
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Specific peptide substrate for PKG (e.g., GRTGRRNSI) and PKA (e.g., LRRASLG)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution (10 mM)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
-
Microcentrifuge tubes, pipettes, and other standard laboratory equipment
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and other test compounds in the kinase reaction buffer.
-
Prepare a master mix for the kinase reaction containing the kinase reaction buffer, the respective peptide substrate (e.g., 100 µM final concentration), and the kinase (e.g., 10-20 nM final concentration).
-
Prepare the ATP solution by diluting [γ-³²P]ATP with unlabeled ATP to the desired final concentration (e.g., 100 µM) and specific activity.
-
-
Kinase Reaction:
-
Set up the reactions in microcentrifuge tubes on ice. To each tube, add the kinase master mix.
-
Add the serially diluted this compound or control agonist to the respective tubes.
-
Initiate the reaction by adding the [γ-³²P]ATP solution. The final reaction volume is typically 25-50 µL.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a labeled P81 phosphocellulose paper square.
-
Immediately immerse the papers in the wash buffer.
-
-
Washing:
-
Wash the phosphocellulose papers three to four times with the wash buffer for 5-10 minutes each time to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to air dry the papers.
-
-
Quantification:
-
Place the dried papers in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the kinase activity for each agonist concentration.
-
Plot the kinase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or Ka value.
-
Calculate the selectivity index by dividing the Ka (or EC50) for PKA by the Ka (or EC50) for PKG.
-
Visualizing the cGMP-PKG Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.
Caption: The cGMP-PKG signaling pathway, initiated by nitric oxide (NO) or natriuretic peptides (ANP/BNP).
Caption: Experimental workflow for a radiometric in vitro kinase assay to determine agonist potency.
Conclusion
The validation of this compound as a selective PKG agonist requires careful experimental evaluation. While it is widely used as a PKG activator, its potential for off-target activation of PKA necessitates a thorough assessment of its selectivity profile within the context of the specific experimental system. The comparative data and detailed protocol provided in this guide serve as a valuable resource for researchers to objectively assess the suitability of this compound and other cGMP analogs for their studies, ensuring the generation of reliable and reproducible data in the investigation of cGMP/PKG signaling.
References
Sp-8-Br-cGMPS vs. Endogenous cGMP: A Comparative Guide on Potency and Signaling
In the realm of cyclic nucleotide research, both endogenous cyclic guanosine monophosphate (cGMP) and its synthetic analog, Sp-8-Bromo-guanosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cGMPS), are pivotal tools for elucidating cellular signaling pathways. This guide provides a detailed comparison of their potency in activating Protein Kinase G (PKG), a key effector in cGMP signaling, supported by experimental data and methodologies.
Potency in Protein Kinase G Activation
The potency of an agonist is a crucial parameter for researchers designing experiments to probe cellular signaling. The half-maximal effective concentration (EC50) or the activation constant (Ka) are standard measures of potency.
Quantitative Comparison of Activator Potency for PKG
| Activator | Potency (EC50/Ka) for PKG1α Activation | Notes |
| Endogenous cGMP | ~ 0.03 µM (EC50) | This value represents the concentration of cGMP required to achieve 50% of the maximal activation of Protein Kinase G 1α. |
| This compound | Data not readily available | While widely used in cellular studies, specific EC50 or Ka values for the direct activation of purified Protein Kinase G by this compound are not prominently reported in the literature. It has also been described as an activator of cAMP-dependent protein kinase (PKA). |
The cGMP Signaling Pathway
The canonical cGMP signaling pathway is initiated by the synthesis of cGMP, which then acts as a second messenger to activate downstream effectors, most notably PKG.
Caption: The cGMP signaling pathway, from upstream activation to downstream physiological responses.
Experimental Protocols
Accurate determination of agonist potency is fundamental to understanding its biological activity. The following is a representative protocol for an in vitro Protein Kinase G (PKG) activity assay.
In Vitro Protein Kinase G (PKG) Activity Assay
Objective: To determine the concentration-dependent activation of purified PKG by cGMP or its analogs.
Materials:
-
Purified recombinant Protein Kinase G (PKG)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Peptide substrate for PKG (e.g., a fluorescently labeled or biotinylated peptide containing a PKG consensus phosphorylation site)
-
ATP (Adenosine triphosphate)
-
Endogenous cGMP and/or this compound of varying concentrations
-
Stop solution (e.g., EDTA to chelate Mg2+ and halt the kinase reaction)
-
Detection reagents (e.g., anti-phosphopeptide antibody, streptavidin-conjugated fluorophore, or radiometric detection system)
-
Microplate reader or scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the agonist (cGMP or this compound) in the kinase reaction buffer.
-
Reaction Setup: In a microplate, add the following components in order:
-
Kinase reaction buffer
-
A fixed concentration of the PKG peptide substrate
-
Varying concentrations of the agonist
-
A fixed concentration of purified PKG enzyme
-
-
Initiation of Reaction: Initiate the kinase reaction by adding a fixed concentration of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Detection of Phosphorylation: Quantify the amount of phosphorylated peptide substrate using an appropriate detection method.
-
Data Analysis: Plot the measured kinase activity against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
Endogenous cGMP is a highly potent activator of PKG1α, with an EC50 in the low nanomolar range. While this compound is a valuable tool for studying cGMP-mediated effects in cellular systems due to its membrane permeability and resistance to phosphodiesterases, its direct potency and specificity for activating PKG require further characterization. Researchers should consider the potential for off-target effects, such as the activation of PKA, when interpreting results obtained using this compound. The provided experimental protocol offers a robust framework for independently assessing the potency of various cGMP analogs in activating PKG.
Validating the Effects of Sp-8-Br-cGMPS on CNG Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the effects of Sp-8-Br-cGMPS, a cGMP analog, on cyclic nucleotide-gated (CNG) channels. It offers a comparative analysis with other relevant cGMP analogs, detailed experimental protocols, and visual representations of key concepts and workflows to facilitate a deeper understanding of the subject matter.
Introduction to this compound and CNG Channels
Cyclic nucleotide-gated (CNG) channels are non-selective cation channels that play a pivotal role in signal transduction pathways, particularly in vision and olfaction.[1] Their activation is mediated by the direct binding of cyclic nucleotides, such as cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). In photoreceptor cells, the influx of Na+ and Ca2+ ions through CNG channels in the dark is regulated by intracellular cGMP levels.
This compound is a brominated derivative of cGMP and is utilized as a tool to study cGMP-dependent processes. It is known to act as an agonist on CNG channels, inducing channel opening.[2] However, its potency and efficacy can vary depending on the specific CNG channel isoform, such as those found in rod versus cone photoreceptors. Validating the precise effects of this compound is crucial for its application in research and potential therapeutic development.
Comparative Analysis of cGMP Analogs on CNG Channels
The activity of this compound is best understood in comparison to other cGMP analogs. This section provides quantitative data on the half-maximal effective concentration (EC50) of this compound and two other commonly used analogs, 8-Br-cGMP and 8-pCPT-cGMP, on both rod (CNGA1/B1) and cone (CNGA3/B3) CNG channels.
| Compound | CNG Channel Type | EC50 (µM) | Relative Efficacy (Compared to cGMP) | Reference |
| This compound | Rod (rat CNGA1 subunit) | 106.5 | Agonist, may not be a full agonist | [2] |
| 8-Br-cGMP | Rod (bovine CNGA1/B1a) | ~6.4 | Similar to cGMP | [3] |
| Cone (bovine CNGA3/B3) | ~1.0 | Similar to cGMP | [3] | |
| 8-pCPT-cGMP | Rod (bovine CNGA1/B1a) | 0.63 | Similar to cGMP | |
| Cone (bovine CNGA3/B3) | 0.08 | Similar to cGMP | ||
| cGMP (endogenous ligand) | Rod (bovine CNGA1/B1a) | 44.9 | - | |
| Cone (bovine CNGA3/B3) | 18.7 | - |
Note: The EC50 values can vary depending on the specific experimental conditions and the species from which the channels are derived.
Experimental Protocols for Validation
To assess the effects of this compound on CNG channels, several experimental techniques can be employed. The following sections detail the protocols for three key methods: patch-clamp electrophysiology, ion flux assays, and radioligand binding assays.
Electrophysiology: Patch-Clamp Recording
Patch-clamp electrophysiology is the gold standard for directly measuring ion channel activity with high temporal and voltage resolution. The inside-out patch configuration is particularly well-suited for studying the effects of intracellularly applied ligands like this compound.
Objective: To measure the dose-dependent activation of CNG channels by this compound and to determine its EC50 and efficacy.
Materials:
-
HEK293 cells expressing the desired CNG channel subunits (e.g., CNGA1/B1 for rod channels or CNGA3/B3 for cone channels).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Pipette solution (extracellular): 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.
-
Bath solution (intracellular): 140 mM NaCl, 5 mM KCl, 1 mM EGTA, 10 mM HEPES, pH 7.4.
-
Stock solutions of cGMP, this compound, and other cGMP analogs.
Protocol:
-
Cell Preparation: Plate HEK293 cells expressing the target CNG channels onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Inside-Out Configuration: Excise the membrane patch from the cell by pulling the pipette away from the cell. The intracellular side of the membrane will now be facing the bath solution.
-
Data Recording: Clamp the membrane potential at a desired voltage (e.g., +80 mV).
-
Ligand Application: Perfuse the bath with solutions containing increasing concentrations of this compound. Record the current elicited at each concentration.
-
Control and Comparison: Apply a saturating concentration of cGMP to determine the maximal current and compare the efficacy of this compound. Also, test other cGMP analogs for comparison.
-
Data Analysis: Plot the normalized current as a function of the ligand concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.
Ion Flux Assay: Fluorescence-Based Calcium Imaging
Ion flux assays provide a higher-throughput method to assess channel activity by measuring the influx of ions, such as Ca2+, through the CNG channels.
Objective: To measure the activation of CNG channels by this compound by detecting the influx of Ca2+ in a population of cells.
Materials:
-
HEK293 cells expressing the desired CNG channel subunits.
-
96-well black-walled, clear-bottom plates.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
Stock solutions of this compound and other cGMP analogs.
-
Fluorescence plate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed HEK293 cells expressing CNG channels into 96-well plates and grow to confluence.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Incubate the cells with the loading buffer for 1 hour at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Assay: Place the plate in the fluorescence plate reader.
-
Baseline Measurement: Record the baseline fluorescence for a short period.
-
Compound Addition: Use the automated injector to add different concentrations of this compound or other test compounds to the wells.
-
Signal Detection: Immediately after injection, record the change in fluorescence over time. The increase in fluorescence corresponds to Ca2+ influx through the activated CNG channels.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and plot the dose-response curve to determine the EC50.
Radioligand Binding Assay
Radioligand binding assays are used to directly measure the binding of a ligand to its receptor. A competitive binding assay can be used to determine the affinity of non-radiolabeled compounds like this compound.
Objective: To determine the binding affinity (Ki) of this compound for CNG channels.
Materials:
-
Cell membranes prepared from cells expressing a high density of CNG channels.
-
Radiolabeled cGMP (e.g., [3H]-cGMP).
-
Unlabeled cGMP, this compound, and other cGMP analogs.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, add the cell membranes, a fixed concentration of [3H]-cGMP (typically at or below its Kd), and varying concentrations of unlabeled this compound or other competitor ligands.
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [3H]-cGMP against the concentration of the competitor ligand. Fit the data to a one-site competition model to determine the IC50, from which the Ki value for this compound can be calculated using the Cheng-Prusoff equation.
Visualizing Key Processes
To further aid in the understanding of the concepts and workflows described, the following diagrams are provided.
cGMP Signaling Pathway in Photoreceptors
Caption: cGMP signaling cascade in photoreceptor cells.
Experimental Workflow for Validating this compound Effects
Caption: Workflow for validating this compound effects.
Logical Comparison of cGMP Analogs
Caption: Potency comparison of cGMP analogs on rod CNG channels.
References
- 1. Similar Binding Modes of cGMP Analogues Limit Selectivity in Modulating Retinal CNG Channels via the Cyclic Nucleotide-Binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cGMP Analogues with Opposing Actions on CNG Channels Selectively Modulate Rod or Cone Photoreceptor Function - PMC [pmc.ncbi.nlm.nih.gov]
Sp-8-Br-cGMPS: A Comparative Analysis of its Isoform Selectivity for Protein Kinase G (PKG) I vs. PKG II
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sp-8-Br-cGMPS is a membrane-permeable analog of cyclic guanosine monophosphate (cGMP). A critical finding from multiple suppliers is its characterization as an unspecific activator of cAMP-dependent protein kinase (PKA) [1]. This suggests a potential lack of high selectivity for PKG isoforms and possible cross-reactivity with the cAMP signaling pathway, a crucial consideration for its use in experimental systems.
To provide a framework for understanding potential isoform selectivity, this guide presents data for the closely related and well-studied compound, 8-Bromoguanosine-3',5'-cyclic monophosphate (8-Br-cGMP). Studies on 8-Br-cGMP indicate that modifications at the 8-position of the guanine ring can influence interactions with PKG isoforms, with data suggesting moderate selectivity for PKG II.
Comparative Activation Data: 8-Br-cGMP
The following table summarizes the activation constants (Ka) for the related compound 8-Br-cGMP, providing a reference for potential isoform preference.
| Compound | PKG Isoform | Activation Constant (Ka) | Fold Selectivity (vs. cGMP) | Reference |
| 8-Br-cGMP | PKG Iβ | Similar to cGMP | Little selectivity | [2] |
| PKG II | 60 nM | Moderately selective | [2] | |
| cGMP | PKG Iβ | 370 nM | - | [2] |
| PKG II | 257 nM | - | [2] | |
| 8-Br-cGMP | PKG Iα | 4.3-fold more potent than cGMP | 4.3 |
cGMP/PKG Signaling Pathway
The diagram below illustrates the canonical nitric oxide (NO)/cGMP signaling pathway, highlighting the central role of PKG. Soluble guanylate cyclase (sGC) is activated by NO, leading to the conversion of GTP to cGMP. cGMP then activates PKG, which phosphorylates various downstream targets, leading to diverse physiological responses. Phosphodiesterases (PDEs) regulate this pathway by hydrolyzing cGMP.
Caption: The Nitric Oxide (NO)-cGMP Signaling Pathway.
Experimental Protocols
To determine the isoform selectivity of this compound for PKG I versus PKG II, a robust in vitro kinase assay is required. The following is a detailed methodology based on standard radiometric protein kinase assays.
Protocol: In Vitro Radiometric Protein Kinase G (PKG) Activity Assay
This protocol measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a specific peptide substrate by the kinase.
Materials:
-
Recombinant human PKG Iα, PKG Iβ, and PKG II
-
This compound and cGMP (for control)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
PKG peptide substrate (e.g., GRTGRRNSI-NH₂)
-
Kinase reaction buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution (100 µM in kinase reaction buffer)
-
Stop solution (75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reactions:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order:
-
Kinase reaction buffer
-
Peptide substrate (to a final concentration of 100 µM)
-
A range of concentrations of this compound (e.g., 1 nM to 100 µM) or cGMP for the positive control.
-
Recombinant PKG isoform (e.g., 10-20 ng).
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiate the Reaction:
-
Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration of 10 µM.
-
Incubate the reaction for 10-20 minutes at 30°C. Ensure the reaction is in the linear range of phosphate incorporation.
-
-
Stop the Reaction:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.
-
Immediately immerse the P81 paper in a beaker containing 75 mM phosphoric acid.
-
-
Wash and Count:
-
Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone and let the papers air dry.
-
Place the dry P81 papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the kinase activity as picomoles of phosphate incorporated per minute per microgram of enzyme.
-
Plot the kinase activity as a function of the this compound concentration.
-
Determine the activation constant (Ka) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Compare the Ka values obtained for PKG I and PKG II to determine the isoform selectivity.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the isoform selectivity of a compound for PKG I and PKG II.
Caption: Workflow for Determining PKG Isoform Selectivity.
Conclusion
While this compound is commercially available, its reported activity as an unspecific activator of PKA raises important questions about its selectivity for PKG isoforms. Researchers aiming to use this compound as a specific PKG activator should perform rigorous in-house validation to determine its activation constants for both PKG I and PKG II, as well as for PKA, to ensure the observed cellular effects are correctly attributed. The provided experimental protocol and workflow offer a clear path for such validation. For studies requiring high isoform selectivity, alternative cGMP analogs with well-documented selectivity profiles should be considered.
References
Navigating the Cellular Maze: A Comparative Guide to the Membrane Permeability of Sp-8-Br-cGMPS
For researchers in cellular signaling and drug development, the ability of a molecule to traverse the cell membrane is a critical determinant of its efficacy. Sp-8-Br-cGMPS, a sulfur-modified cGMP analog, is a potent activator of cGMP-dependent protein kinase (PKG). However, its utility in cell-based assays is intrinsically linked to its capacity to reach its intracellular targets. This guide provides a comparative analysis of the membrane permeability of this compound and related cGMP analogs, supported by available experimental data and detailed methodologies.
Gauging Permeability: A Comparative Analysis
Direct quantitative measurements of the membrane permeability of this compound are not extensively documented in publicly available literature. However, the lipophilicity of a compound serves as a strong indicator of its ability to passively diffuse across the lipid bilayer of the cell membrane. A higher lipophilicity generally correlates with greater membrane permeability.
One study established the relative lipophilicity of a series of cGMP analogs, providing a valuable framework for comparison. While this study focused on the Rp-diastereomers, the data for Rp-8-Br-cGMPS offers a reasonable approximation for its Sp counterpart due to their structural similarity.
| Compound Name | Key Structural Modifications | Relative Lipophilicity (rLcGMP) | Inferred Membrane Permeability |
| cGMP | - | 1.0 | Low |
| Rp-8-Br-cGMPS | 8-Bromo, Sp-phosphorothioate | 3.3 | Moderate |
| 8-pCPT-cGMP | 8-para-Chlorophenylthio | 56 | High |
| Rp-8-pCPT-cGMPS | 8-para-Chlorophenylthio, Rp-phosphorothioate | 69 | High |
| Rp-8-Br-PET-cGMPS | 8-Bromo, β-phenyl-1,N2-etheno, Rp-phosphorothioate | 115 | Very High |
Data adapted from a study on Rp-cGMPS analogs. The relative lipophilicity is expressed as a ratio to that of cGMP.
As the table illustrates, the modifications present in this compound—the bromine atom at the 8th position and the phosphorothioate substitution—confer a moderate increase in lipophilicity compared to the parent cGMP molecule. However, it is significantly less lipophilic than analogs containing the para-chlorophenylthio (pCPT) or the β-phenyl-1,N2-etheno (PET) modifications. These latter compounds are designed for enhanced membrane permeability and are often more effective in intact cell systems. For instance, 8-pCPT-cGMP is noted to have "much better membrane permeability" than 8-Br-cGMP.[1]
Experimental Confirmation of Intracellular Activity
A definitive confirmation of membrane permeability is the observation of a biological effect within intact cells. A common method to assess the intracellular activity of PKG activators like this compound is to measure the phosphorylation of downstream targets, such as the Vasodilator-Stimulated Phosphoprotein (VASP).
Experimental Protocol: Western Blot Analysis of VASP Phosphorylation
This protocol outlines a method to determine the ability of this compound and other cGMP analogs to penetrate the cell membrane and activate PKG, as measured by the phosphorylation of VASP at Serine 239.
1. Cell Culture and Treatment:
-
Plate vascular smooth muscle cells (or another cell type expressing PKG and VASP) in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a serum-free medium for 2-4 hours prior to treatment.
-
Treat the cells with varying concentrations of this compound, a highly permeable analog (e.g., 8-pCPT-cGMP), and a negative control (e.g., cGMP) for a specified time (e.g., 30 minutes).
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
4. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated VASP (Ser239) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total VASP or a housekeeping protein like GAPDH.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated VASP signal to the total VASP or housekeeping protein signal.
-
Compare the level of VASP phosphorylation induced by this compound to that of the other compounds. A significant increase in phosphorylation compared to the cGMP control confirms that this compound can cross the cell membrane and activate intracellular PKG.
Visualizing the Pathway and Process
To better understand the context of this compound activity and the experimental workflow, the following diagrams are provided.
Caption: Intracellular signaling pathway of this compound.
Caption: Western blot workflow for VASP phosphorylation.
Conclusion
While this compound exhibits greater membrane permeability than its parent molecule, cGMP, its lipophilicity is modest when compared to other commercially available cGMP analogs. For experiments requiring rapid and robust intracellular effects, researchers may consider more lipophilic alternatives such as 8-pCPT-cGMP or PET-modified analogs. However, the moderate permeability of this compound can be advantageous in studies where a slower, more sustained intracellular concentration is desired. The ultimate confirmation of its utility lies in the empirical validation of its biological activity within the specific cellular context of interest, for which the provided experimental protocol offers a reliable starting point.
References
A Comparative Review of cGMP Analogs for Research and Drug Development
Cyclic guanosine monophosphate (cGMP) is a critical second messenger that mediates a wide array of physiological processes, including cardiovascular homeostasis, neuronal signaling, and retinal phototransduction.[1][2] Dysregulation of cGMP signaling pathways is implicated in numerous diseases, making cGMP analogs valuable tools for both basic research and as potential therapeutic agents.[3][4] This guide provides a comparative overview of different cGMP analogs, focusing on their performance, specificity, and the experimental data supporting their use.
The primary cellular effectors for cGMP include cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated (CNG) ion channels, and cGMP-regulated phosphodiesterases (PDEs).[4] Analogs are often designed to selectively activate or inhibit these targets, offering researchers the ability to dissect specific signaling pathways.
Key Performance Indicators of cGMP Analogs
The utility of a cGMP analog is determined by several key parameters:
-
Potency: The concentration of the analog required to elicit a half-maximal response (EC50 for agonists, IC50 for antagonists).
-
Efficacy: The maximal response an analog can produce compared to the natural ligand, cGMP.
-
Selectivity: The ability of an analog to preferentially interact with a specific cGMP effector (e.g., PKG vs. CNG channels) or even a specific isoform of that effector.
-
Metabolic Stability: Resistance to degradation by phosphodiesterases (PDEs), which prolongs the analog's cellular activity.
-
Membrane Permeability: The ability to cross the cell membrane to reach intracellular targets.
Quantitative Comparison of cGMP Analogs
The following tables summarize the quantitative data on the interaction of various cGMP analogs with their primary targets.
Table 1: Interaction of cGMP Analogs with Cyclic Nucleotide-Gated (CNG) Channels
| Analog | Target | Effect | Potency (EC50/K_half) | Efficacy (% of max cGMP response) | Source |
| cGMP | Rod & Cone CNG Channels | Agonist | 17 µM (Rod) | 100% | |
| 8-Br-cGMP | Rod & Cone CNG Channels | Agonist | 1.6 µM (Rod) | >100% (highly potent) | |
| 8-pCPT-cGMP | Rod & Cone CNG Channels | Agonist | ~58-fold more potent than cGMP (Rod), ~234-fold (Cone) | Full efficacy | |
| PET-cGMP | Rod & Cone CNG Channels | Partial Agonist | - | <100% | |
| Rp-8-Br-PET-cGMPS (CN03) | Rod & Cone CNG Channels | Inhibitor | - | - | |
| (Sp)-cGMP[S] | Rod CNG Channels | Agonist | 210 µM | - | |
| (Rp)-cGMP[S] | Rod CNG Channels | Agonist | 1200 µM | - |
Table 2: Interaction of cGMP Analogs with cGMP-Dependent Protein Kinase (PKG)
| Analog | Target | Effect | Selectivity | Source |
| 8-pCPT-cGMP | PKG II | Activator | Selective for PKG II | |
| PET-cGMP | PKG I | Activator | Selective for PKG I | |
| Rp-cGMPS derivatives | PKG | Inhibitor | - | |
| Rp-8-Br-PET-cGMPS (CN03) | PKG | Inhibitor | Inhibits both PKG and CNG channels |
Table 3: Hydrolysis of cGMP Analogs by Phosphodiesterases (PDEs)
| Analog | PDE Isoform | Hydrolysis Rate (relative to cGMP) | K_i (µM) | Source |
| cGMP | PDE (ROS) | 4000 s⁻¹ (Max Rate) | - | |
| 8-Br-cGMP | PDE (ROS) | 7.3 s⁻¹ (Max Rate) | 48 | |
| (Sp)-cGMP[S] | PDE (ROS) | 3.7 s⁻¹ (Max Rate) | 25 | |
| (Rp)-cGMP[S] | PDE (ROS) | <0.2 s⁻¹ (Max Rate) | 90 |
Table 4: Neuroprotective Effects of Select cGMP Analogs in Retinal Degeneration Models
| Analog | Model System | Effect | Outcome | Source |
| Rp-8-Br-PET-cGMPS (CN03) | rd1 mouse primary photoreceptors | Neuroprotection | Decreased TUNEL-positive (dying) cells | |
| dithio-CN03 | rd1 mouse primary photoreceptors | Neuroprotection | Significantly better neuroprotection than CN03 | |
| dithio-CN03 | 661W-A11 cells (stressed with zaprinast) | Increased Cell Viability | Significantly higher protective effect than CN03 | |
| 8-Br-cGMP | Models of brain injury | Neuroprotection | Reduced expression of apoptotic markers (cleaved caspase-3) |
Signaling Pathways and Experimental Workflows
cGMP Signaling Cascade
The production of cGMP is initiated by either nitric oxide (NO) stimulating soluble guanylyl cyclase (sGC) or natriuretic peptides activating particulate guanylyl cyclase (pGC). The resulting cGMP then activates its downstream effectors, leading to various cellular responses.
Caption: Overview of the cGMP signaling pathway from synthesis to effector activation.
Experimental Workflow for Screening cGMP Analogs
A multi-level approach is often employed to screen and validate cGMP analogs, starting from in vitro assays and progressing to in vivo animal models. This ensures a thorough evaluation of an analog's efficacy and potential for therapeutic application.
Caption: A typical workflow for the development and testing of cGMP analogs.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology for CNG Channel Activity
This technique is used to measure the ion currents flowing through CNG channels in response to the application of cGMP or its analogs.
-
Cell Preparation: Xenopus laevis oocytes or other suitable host cells are injected with cRNAs encoding the specific rod or cone CNG channel subunits to achieve heterologous expression.
-
Recording: Inside-out patches of the cell membrane are excised using a glass micropipette. This exposes the intracellular side of the membrane to the bath solution.
-
Solution Exchange: The patch is perfused with solutions containing varying concentrations of cGMP or the test analog.
-
Data Acquisition: A voltage clamp is applied across the membrane patch, and the resulting current is measured. Dose-response curves are generated by plotting the current amplitude against the analog concentration to determine EC50 and efficacy.
PDE Hydrolysis Assay
This assay quantifies the rate at which a cGMP analog is degraded by a specific PDE isoform.
-
Reaction Mixture: The assay is performed in a reaction buffer containing a purified, activated PDE enzyme and the cGMP analog as a substrate.
-
Incubation: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature.
-
Quantification: The reaction is stopped, and the amount of hydrolyzed product (e.g., 5'-GMP derivative) is measured. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the substrate and product.
-
Kinetic Analysis: Initial hydrolysis rates are determined at various substrate concentrations to calculate kinetic parameters like Vmax (maximal rate) and Km, or Ki for inhibitory analogs.
Cell Viability and Neuroprotection Assays
These assays are used to assess the ability of cGMP analogs to protect cells from death, particularly in models of retinal degeneration.
-
Cell Model: A relevant cell line (e.g., 661W photoreceptor-like cells) or primary cell cultures (e.g., from rd1 mutant mice) are used. Cell death can be induced by treating the cells with a PDE inhibitor like zaprinast to elevate intracellular cGMP to toxic levels.
-
Treatment: Cells are treated with different concentrations of the cGMP analog.
-
Viability Assessment (MTT Assay): The MTT reagent is added to the cells. Viable cells with active metabolism convert MTT into a purple formazan product, which is then dissolved and quantified by measuring its absorbance. Increased absorbance correlates with higher cell viability.
-
Apoptosis Assessment (TUNEL Assay): The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Cells undergoing apoptosis are labeled (e.g., with a fluorescent marker) and quantified using microscopy. A decrease in the percentage of TUNEL-positive cells indicates a neuroprotective effect.
This guide provides a foundational comparison of various cGMP analogs. The choice of a specific analog will depend on the experimental question, the target cell or tissue, and the desired effect on the cGMP signaling pathway. Researchers should carefully consider the data presented and the detailed methodologies to select the most appropriate tool for their studies.
References
- 1. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The cGMP Pathway and Inherited Photoreceptor Degeneration: Targets, Compounds, and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sp-8-Br-cGMPS: A Step-by-Step Guide for Laboratory Personnel
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent disposal procedures for Sp-8-Br-cGMPS to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper handling and disposal of this brominated cyclic nucleotide analog.
Summary of Key Safety and Handling Information
| Parameter | Information | Source |
| Hazard Classification | Not classified as a hazardous substance (based on related compound Rp-8-Br-PET-cGMPS). | [1] |
| Primary Hazard | Potential for environmental harm if disposed of improperly. As a brominated organic compound, it requires controlled disposal. | General Chemical Knowledge |
| Incompatible Materials | Strong oxidizing agents.[2] | MedChemExpress SDS[1] |
| Storage | Store at -20°C.[3] | Santa Cruz Biotechnology |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety goggles, lab coat, and chemical-resistant gloves. | General Laboratory Practice |
Step-by-Step Disposal Protocol
This protocol outlines the immediate actions required for the disposal of this compound waste, including pure compound and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original vial or a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated. Place these items in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("Sp-8-Bromoguanosine-3',5'-cyclic monophosphorothioate"), and the approximate quantity.
-
Include the date of waste generation.
3. Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Arrange for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
5. Decontamination:
-
Wipe down any surfaces that may have been contaminated with this compound with an appropriate laboratory disinfectant or cleaning agent.
-
Dispose of the cleaning materials as contaminated waste.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
This guidance is intended to provide a clear and actionable plan for the safe disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
